ATP (Adenosine-Triphosphate)
Description
Historical Trajectories and Foundational Discoveries in ATP Studies
The journey to understanding ATP began in 1929 when German chemist Karl Lohmann, alongside Jendrassik, and independently, Cyrus Fiske and Yellapragada Subba Rao at Harvard Medical School, first isolated the molecule from muscle and liver extracts. wikipedia.orgacs.org This discovery marked a pivotal moment in biochemistry, setting the stage for decades of research into its function. verywellhealth.com
A significant leap forward came in the period between 1939 and 1941, when Fritz Albert Lipmann, who would later receive a Nobel Prize, proposed that ATP is the principal carrier of chemical energy in the cell. nobelprize.orgbritannica.com He introduced the concept of "energy-rich phosphate (B84403) bonds," a term that, while later refined, effectively conveyed the molecule's capacity to store and release substantial amounts of energy. nobelprize.org This conceptual framework established ATP as the intermediary between energy-yielding and energy-requiring reactions in cells. wikipedia.org
The chemical structure of ATP was elucidated in the following years, and in 1948, the Scottish biochemist Alexander Todd and his team achieved the first laboratory synthesis of ATP, a landmark achievement for which he was awarded the Nobel Prize in Chemistry in 1957. wikipedia.orgnobelprize.org Further solidifying the central role of ATP, the 1978 Nobel Prize in Chemistry was awarded to Peter Dennis Mitchell for his discovery of the chemiosmotic mechanism of ATP synthesis, explaining how a proton gradient across a membrane drives the production of ATP. wikipedia.org The intricate enzymatic machinery behind ATP synthesis was further illuminated by the work of Paul D. Boyer and John E. Walker, who shared the 1997 Nobel Prize in Chemistry for their elucidation of the enzymatic mechanism of ATP synthase. wikipedia.org In the same year, Jens C. Skou was also recognized for his discovery of an ion-transporting enzyme, Na+, K+-ATPase, which is a major consumer of ATP in the cell. wikipedia.org
Key Milestones in ATP Research:
| Year | Discovery | Key Scientist(s) | Significance |
| 1929 | Discovery of ATP from muscle tissue. wikipedia.org | Karl Lohmann, Cyrus Fiske, Yellapragada Subba Rao wikipedia.org | Initial identification of the molecule. |
| 1939-1941 | Proposed ATP as the primary energy carrier in cells. nobelprize.org | Fritz Albert Lipmann nobelprize.org | Established the concept of ATP as the "energy currency." nih.gov |
| 1948 | First laboratory synthesis of ATP. wikipedia.orgbyjus.com | Alexander Todd wikipedia.orgbyjus.com | Confirmed the chemical structure of ATP. |
| 1978 | Discovery of the chemiosmotic mechanism of ATP synthesis. wikipedia.org | Peter Dennis Mitchell wikipedia.org | Explained the process of ATP production. |
| 1997 | Elucidation of the enzymatic mechanism of ATP synthase. wikipedia.org | Paul D. Boyer, John E. Walker wikipedia.org | Detailed the function of the enzyme responsible for ATP synthesis. |
| 1997 | Discovery of Na+, K+-ATPase. wikipedia.org | Jens C. Skou wikipedia.org | Identified a major ATP-consuming enzyme. |
The Centrality of ATP in Contemporary Biological Research
In modern biological research, ATP is recognized for its multifaceted roles that extend far beyond its function as an energy shuttle. nih.govalliedacademies.org It is a fundamental component in a vast array of cellular activities, making it a central focus in numerous fields of study. nih.govstudymind.co.uk
The body's demand for ATP is immense, with an adult human turning over their own body weight in ATP each day. wikipedia.orgverywellhealth.com This constant recycling of ATP from its lower-energy counterparts, adenosine (B11128) diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), underscores its critical importance in sustaining life. wikipedia.org The energy released from the hydrolysis of ATP to ADP and an inorganic phosphate group powers a multitude of processes. nih.govmetwarebio.com
Primary Functions of ATP in the Cell:
Energy for Cellular Processes: ATP provides the necessary energy for metabolic reactions that would not otherwise occur spontaneously, the transport of molecules across cell membranes against concentration gradients, and mechanical work such as muscle contraction and cellular movement. byjus.combritannica.com
Signal Transduction: ATP acts as a crucial signaling molecule. alliedacademies.org It serves as a substrate for kinases, enzymes that transfer phosphate groups to other molecules in a process called phosphorylation. nih.gov This can activate signaling cascades, such as the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide range of cellular processes including gene expression, metabolism, and cell division. wikipedia.org ATP is also a precursor for the synthesis of the second messenger cyclic AMP (cAMP). wikipedia.org
DNA and RNA Synthesis: ATP is one of the four essential monomers required for the synthesis of ribonucleic acid (RNA) and, after conversion to deoxyadenosine (B7792050) triphosphate (dATP), a monomer for deoxyribonucleic acid (DNA) synthesis. wikipedia.orgnih.gov
Regulation of Protein Homeostasis: Recent research has unveiled that ATP plays a role as a biological hydrotrope, helping to maintain the solubility of proteins and regulate cellular organization through liquid-liquid phase separation. nih.govspringernature.com It has also been shown to influence protein folding and prevent the aggregation of misfolded proteins, which is implicated in neurodegenerative diseases. springernature.com
The study of ATP is integral to understanding various diseases. For instance, alterations in ATP metabolism are a hallmark of cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. numberanalytics.com Furthermore, defects in ATP synthesis are central to mitochondrial diseases, a group of debilitating genetic disorders. numberanalytics.com
Overarching Research Questions and Significance of ATP in Biological Systems
Despite decades of intensive research, many questions surrounding ATP continue to fuel scientific investigation. These inquiries are significant as their answers hold the potential to unlock new therapeutic strategies for a wide range of human diseases. numberanalytics.comstonybrook.edu
Current research is actively exploring the intricate regulation of ATP synthesis and its role in cellular processes beyond energy metabolism, such as cell signaling and gene regulation. numberanalytics.com Scientists are investigating how ATP levels are sensed and maintained within the cell and how these processes are disrupted in disease states. nih.gov
Recent findings have challenged long-held beliefs about mitochondrial function, with studies suggesting that the primary site of ATP production is within the mitochondrial cristae, not the intermembrane space as traditionally taught. scitechdaily.comeurekalert.org Additionally, the unexpected role of sodium in maintaining the mitochondrial membrane potential is a new area of exploration. scitechdaily.comeurekalert.org
A key area of emerging research is the dual function of ATP synthase, the enzyme that produces ATP. It has been discovered that under certain conditions, ATP synthase can operate in reverse, consuming ATP. ucla.edu This reverse action is exacerbated in diseased cells and contributes to ATP depletion. ucla.edu Understanding the mechanisms that control the directionality of ATP synthase could lead to novel therapeutic interventions for conditions characterized by energy deficits, such as mitochondrial diseases and Duchenne muscular dystrophy. ucla.edu
Furthermore, the role of ATP in the origin of life is a topic of great interest. It is hypothesized that ATP was a fundamental component of ancient ribozymes and played a role in the emergence of structured proteins. nih.gov
The significance of ATP in biological systems is profound. It is not merely an energy source but a key regulatory molecule that is intricately woven into the fabric of cellular life. alliedacademies.org The ongoing exploration of its diverse functions promises to continue to yield fundamental insights into health and disease.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
|---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
TTWYZDPBDWHJOR-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Mechanisms of Atp Synthesis and Regeneration
Oxidative Phosphorylation: The Primary ATP Generation Pathway in Eukaryotes and Aerobic Prokaryotes
Oxidative phosphorylation is the primary method of ATP production in eukaryotes and aerobic prokaryotes. This process takes place on the inner mitochondrial membrane in eukaryotes and on the plasma membrane in prokaryotes. It is a highly efficient process that couples the oxidation of nutrients to the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to form ATP.
The electron transport chain (ETC) is a series of protein complexes and other molecules embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through a series of redox reactions. wikipedia.org The primary electron donors are the reduced coenzymes NADH and FADH₂, which are generated during glycolysis and the citric acid cycle.
The flow of electrons through the ETC is an exergonic process, and the energy released is used by some of the complexes to pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. wikipedia.orgnih.gov This creates an electrochemical gradient, known as the proton-motive force, across the inner mitochondrial membrane. libretexts.orgaatbio.com The proton-motive force consists of two components: a chemical gradient due to the difference in proton concentration (a pH gradient) and an electrical gradient due to the separation of charge across the membrane (the membrane potential). nih.gov
The protein complexes involved in the ETC are:
Complex I (NADH:ubiquinone oxidoreductase): Accepts electrons from NADH and transfers them to ubiquinone (Q). During this process, it pumps four protons across the membrane. nih.gov
Complex II (Succinate dehydrogenase): Accepts electrons from FADH₂ and transfers them to ubiquinone. This complex does not pump protons. nih.gov
Complex III (Cytochrome c reductase): Transfers electrons from ubiquinone to cytochrome c and pumps protons across the membrane. nih.gov
Complex IV (Cytochrome c oxidase): Receives electrons from cytochrome c and transfers them to the final electron acceptor, molecular oxygen, to form water. This complex also pumps protons across the membrane. nih.govnih.gov
This sequential transfer of electrons and pumping of protons establishes the necessary proton gradient for ATP synthesis. libretexts.org
The F₀F₁ ATP synthase is a remarkable molecular machine that utilizes the proton-motive force to synthesize ATP. iitd.ac.innih.gov It consists of two main components: the F₀ portion, which is embedded in the inner mitochondrial membrane, and the F₁ portion, which protrudes into the mitochondrial matrix. iitd.ac.innih.gov These two parts are connected by a central stalk. duke.edu
The F₀ component forms a proton channel through which protons flow back into the mitochondrial matrix, down their electrochemical gradient. nih.gov This flow of protons causes the c-ring of the F₀ component to rotate. nih.gov The central stalk is attached to this rotating c-ring, and as the c-ring turns, so does the central stalk. frontiersin.org
The F₁ component is composed of a stationary headpiece made of three α and three β subunits, which contain the catalytic sites for ATP synthesis. iitd.ac.inmdpi.com The rotation of the central stalk within the F₁ headpiece induces sequential conformational changes in the β subunits. mdpi.com These conformational changes drive the binding of ADP and inorganic phosphate (B84403) (Pi), their condensation into ATP, and the release of the newly synthesized ATP. iitd.ac.in This mechanism is known as rotational catalysis. nih.govresearchgate.net Each 360° rotation of the central stalk results in the synthesis and release of three ATP molecules. mdpi.com
| Component | Location | Function |
|---|---|---|
| F₀ | Inner mitochondrial membrane | Proton channel and rotor |
| F₁ | Mitochondrial matrix | Catalytic site for ATP synthesis |
| Central Stalk | Connects F₀ and F₁ | Transmits rotational force |
Mitochondria are not static organelles; they are highly dynamic, constantly undergoing fusion and fission. nih.gov This process of mitochondrial dynamics has been shown to be crucial for maintaining mitochondrial health and function, including the efficiency of ATP production. youtube.com
Mitochondrial fusion allows for the mixing of mitochondrial contents, which can help to complement damaged mitochondrial components and maintain a healthy population of mitochondria. frontiersin.org Elongated, fused mitochondria have been correlated with more effective ATP production. nih.gov In contrast, mitochondrial fission is important for the removal of damaged mitochondria through a process called mitophagy. youtube.com An imbalance in mitochondrial dynamics, with excessive fission, can lead to mitochondrial fragmentation, dysfunction, and decreased ATP production. frontiersin.org
The rate of mitochondrial ATP production is tightly regulated to match the cell's energy demands. This regulation occurs through various cellular signals, most notably calcium ions (Ca²⁺) and the relative levels of ADP and AMP.
Calcium (Ca²⁺) Signaling: In many cell types, an increase in cytosolic Ca²⁺ concentration, which often accompanies cellular activation and increased energy demand, leads to the uptake of Ca²⁺ into the mitochondrial matrix. nih.govunife.it Within the matrix, Ca²⁺ stimulates several key dehydrogenases of the citric acid cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. unife.itnih.gov This activation increases the production of NADH and FADH₂, thereby increasing the supply of electrons to the electron transport chain and enhancing ATP synthesis. nih.gov
ADP/AMP Levels: The availability of ADP is a primary factor controlling the rate of oxidative phosphorylation. ucsf.edu When ATP is consumed in the cell, ADP levels rise. This ADP is transported into the mitochondrial matrix, where it serves as the substrate for ATP synthase. annualreviews.org High levels of ADP stimulate ATP synthase activity, thus increasing the rate of ATP production. Conversely, when ATP levels are high and ADP levels are low, ATP synthase activity decreases. AMP can also act as an allosteric activator of certain enzymes involved in energy metabolism, signaling a low energy state in the cell. nih.gov
Substrate-Level Phosphorylation
Substrate-level phosphorylation is a metabolic reaction that results in the formation of ATP by the direct transfer of a phosphoryl (PO₃) group to ADP from another phosphorylated compound. wikipedia.orglibretexts.org Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. wikipedia.org
Glycolysis is a nearly universal metabolic pathway that occurs in the cytoplasm and is a prime example of substrate-level phosphorylation. wikipedia.org In this pathway, a molecule of glucose is broken down into two molecules of pyruvate. slideshare.net
The process of glycolysis can be divided into two phases: an energy investment phase and an energy payoff phase. In the investment phase, two ATP molecules are consumed to activate the glucose molecule. wikipedia.org In the payoff phase, four ATP molecules are produced through substrate-level phosphorylation. wikipedia.orgtaylorandfrancis.com Therefore, for each molecule of glucose, there is a net gain of two ATP molecules. nih.gov
The reactions in which substrate-level phosphorylation occurs during glycolysis are:
1,3-bisphosphoglycerate to 3-phosphoglycerate: The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP. youtube.comslideshare.net
Phosphoenolpyruvate (B93156) (PEP) to pyruvate: The enzyme pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, forming ATP. libretexts.orgyoutube.com
Energetic coupling is a key principle in these reactions, where the exergonic breakdown of a high-energy substrate molecule is directly linked to the endergonic synthesis of ATP. taylorandfrancis.com
| Phase of Glycolysis | ATP Consumed | ATP Produced | Net ATP |
|---|---|---|---|
| Energy Investment Phase | 2 | 0 | 2 |
| Energy Payoff Phase | 0 | 4 |
The key regulatory enzymes in glycolysis are those that catalyze irreversible steps in the pathway. nih.govwikipedia.org These enzymes are subject to allosteric regulation, which allows the cell to control the rate of glycolysis in response to its energetic needs. sciencequery.com
The three main regulatory enzymes of glycolysis are:
Hexokinase: Catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. It is inhibited by its product, glucose-6-phosphate. slideshare.netsciencequery.com
Phosphofructokinase-1 (PFK-1): This is the most important regulatory enzyme of glycolysis. sciencequery.com It catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. PFK-1 is allosterically inhibited by high levels of ATP and citrate, and activated by high levels of AMP and fructose-2,6-bisphosphate. nih.govslideshare.net
Pyruvate kinase: Catalyzes the final step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate to ADP. It is inhibited by ATP and activated by fructose-1,6-bisphosphate. sciencequery.comnih.gov
Photophosphorylation in Photosynthetic Organisms
In photosynthetic organisms, ATP is synthesized through a process called photophosphorylation, which occurs during the light-dependent reactions of photosynthesis. lumenlearning.comlibretexts.org These reactions take place within the thylakoid membranes of chloroplasts. opentextbc.ca The process begins when pigment molecules, primarily chlorophyll, absorb light energy. lumenlearning.comopentextbc.ca This energy is used to excite electrons, which are then passed along an electron transport chain. lumenlearning.comwikipedia.org
As electrons move through the electron transport chain, their energy is used to pump protons (H+) from the stroma into the thylakoid lumen. lumenlearning.comlibretexts.org This creates a high concentration of protons inside the lumen, establishing an electrochemical proton gradient across the thylakoid membrane. libretexts.orglibretexts.org The splitting of water molecules (photolysis) also contributes to this proton gradient by releasing protons into the lumen. libretexts.org
The proton gradient established during the light-dependent reactions provides the energy for ATP synthesis by an enzyme called ATP synthase. libretexts.orglibretexts.org The chloroplast ATP synthase (cF1Fo) is structurally and functionally similar to the mitochondrial ATP synthase. nih.govpakbs.org Both are complex molecular machines composed of two main parts: a membrane-embedded Fo component that forms a proton channel, and a catalytic F1 component that protrudes into the stroma (in chloroplasts) or the mitochondrial matrix. pakbs.orgwikipedia.org
Table 2: Comparison of Chloroplast and Mitochondrial ATP Synthase
| Feature | Chloroplast ATP Synthase (cF1Fo) | Mitochondrial ATP Synthase (F1Fo) |
| Location | Thylakoid membrane | Inner mitochondrial membrane |
| Proton Source | Thylakoid lumen | Intermembrane space |
| ATP Synthesis Location | Stroma | Mitochondrial matrix |
| Proton Motive Force Generation | Light-dependent reactions | Electron transport chain (respiration) |
Phosphocreatine (B42189) System for Rapid ATP Regeneration and Buffering Capacity
The phosphocreatine (PCr) system provides a rapid mechanism for ATP regeneration, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. wikipedia.orgnih.gov This system acts as a temporal energy buffer, maintaining ATP levels during periods of intense activity. nih.gov
The reaction is catalyzed by the enzyme creatine (B1669601) kinase and involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP: drinkharlo.com
PCr + ADP + H+ ↔ ATP + Creatine
During periods of rest when ATP is abundant, the reaction proceeds in the reverse direction to store energy as phosphocreatine. wikipedia.org When energy demand increases, the reaction shifts to rapidly regenerate ATP. wikipedia.org The phosphocreatine system is crucial during the initial seconds of maximal muscular effort. wikipedia.org
In addition to its role in energy buffering, the breakdown of phosphocreatine consumes a proton, thereby contributing to the buffering of intracellular pH during intense exercise when proton-releasing reactions, such as glycolysis, are accelerated. researchgate.net
Adenylate Kinase and Adenosine Monophosphate Deaminase (AMPD) Roles in Adenine (B156593) Nucleotide Homeostasis
Adenylate kinase (AK) and adenosine monophosphate deaminase (AMPD) are key enzymes in maintaining the homeostasis of adenine nucleotides (ATP, ADP, and AMP). nih.govnih.gov Adenylate kinase catalyzes the reversible reaction: mdpi.com
2 ADP ↔ ATP + AMP
This reaction is crucial for monitoring and regulating the energy status of the cell. nih.govwikipedia.org By interconverting adenine nucleotides, AK helps to maintain the appropriate ratios of ATP, ADP, and AMP, which are important for various cellular processes. nih.govmdpi.com Different isoforms of adenylate kinase are localized in various cellular compartments, allowing for the regulation of nucleotide pools in specific locations such as the mitochondrial intermembrane space and the cytosol. mdpi.com
Adenosine monophosphate deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine (B1671953) monophosphate (IMP): wikipedia.org
AMP + H2O → IMP + NH3
This reaction is activated under conditions of high energy demand and a decrease in the adenylate energy charge. nih.gov By removing AMP, the AMPD reaction helps to pull the adenylate kinase reaction towards the production of ATP, thus providing an additional mechanism to support ATP levels. nih.gov This process is particularly important in skeletal muscle during intense exercise. wikipedia.org However, excessive AMPD activity can lead to the depletion of the total adenine nucleotide pool. nih.govresearchgate.net
Anaerobic ATP Production Pathways in Microorganisms
In the absence of oxygen, many microorganisms utilize anaerobic respiration or fermentation to produce ATP. monash.edumicrobiologynotes.org
Anaerobic Respiration: This process is similar to aerobic respiration in that it involves an electron transport chain, but it uses an inorganic molecule other than oxygen as the final electron acceptor. microbiologynotes.orgwikipedia.org Common alternative electron acceptors include nitrate (B79036) (NO3-), sulfate (B86663) (SO4^2-), and carbon dioxide (CO2). microbiologynotes.orgnih.gov The ATP yield from anaerobic respiration is generally lower than that of aerobic respiration because the redox potential of these alternative acceptors is less positive than that of oxygen. microbiologynotes.org
Table 3: Comparison of Anaerobic ATP Production Pathways in Microorganisms
| Pathway | Final Electron Acceptor | ATP Production Mechanism | Relative ATP Yield |
| Anaerobic Respiration | Inorganic molecule (e.g., NO3-, SO4^2-) | Oxidative phosphorylation | Moderate |
| Fermentation | Organic molecule (e.g., pyruvate, acetaldehyde) | Substrate-level phosphorylation | Low |
Bioenergetic Utilization of Atp: Mechanisms of Energy Transduction
ATP Hydrolysis: Thermodynamic Principles, Conformational Coupling, and Energy Release
The cornerstone of ATP's function as an energy carrier is the hydrolysis of its terminal phosphoanhydride bond. This process is not merely a simple chemical reaction but a highly regulated event that is coupled to various endergonic (energy-requiring) processes within the cell.
Thermodynamic Principles:
This process adheres to the fundamental laws of thermodynamics. The first law, the conservation of energy, is demonstrated as the chemical energy stored in ATP is transformed into other forms, such as the potential energy of an ion gradient or the kinetic energy of a molecular motor. fiveable.me The second law, which states that the total entropy of a system and its surroundings increases over time, is also upheld, as a portion of the energy from ATP hydrolysis is inevitably lost as heat, increasing the disorder of the system. fiveable.me
Conformational Coupling:
The energy released from ATP hydrolysis is rarely used directly as heat. Instead, it is typically coupled to cellular work through a process known as conformational coupling. nih.gov This involves the binding of ATP to a protein, which induces a change in the protein's three-dimensional structure, or conformation. nih.govacs.org The subsequent hydrolysis of ATP to ADP and Pi, and the release of these products, leads to further conformational changes. nih.govnih.gov These cyclical changes in protein shape are the basis for how ATP energy is transduced into directed mechanical work or the transport of molecules against a concentration gradient. nih.govacs.org
For example, in many enzymatic reactions, the phosphorylation of a protein by ATP—the transfer of the terminal phosphate (B84403) group—can activate the protein by altering its shape and creating a high-energy, unstable intermediate. This intermediate then proceeds to react, with the subsequent release of the phosphate group driving the reaction to completion.
Energy Release:
The release of energy from ATP hydrolysis is a stepwise process. The binding of ATP to an enzyme is the initial step, often leading to a "closed" or "occluded" state. nih.gov The hydrolysis of ATP to ADP and Pi then occurs, but the products often remain bound to the enzyme. nih.gov It is the sequential release of Pi and then ADP that is often coupled to the major conformational changes that perform work. nih.govnih.gov This controlled release ensures that the energy is channeled into a specific function rather than being dissipated as heat. The entire cycle of ATP binding, hydrolysis, and product release drives the protein through a series of conformational states, effectively converting chemical energy into a mechanical or transport process. wikipedia.org
ATP in Active Transport Mechanisms
A significant portion of a cell's ATP is utilized to power active transport systems, which move ions and other solutes across biological membranes against their concentration or electrochemical gradients. This process is vital for maintaining cellular homeostasis, generating membrane potentials, and sequestering molecules in specific compartments. Two major classes of ATP-dependent transporters are P-type ATPases and ATP-Binding Cassette (ABC) transporters.
P-Type ATPases (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPases) and Ion Gradient Maintenance
P-type ATPases are a large family of transporters characterized by the formation of a phosphorylated intermediate during their reaction cycle. biologists.com They are crucial for establishing and maintaining the electrochemical gradients of various cations across cellular membranes. biologists.com
The Na⁺/K⁺-ATPase , or sodium-potassium pump, is a quintessential example found in the plasma membrane of all animal cells. researchgate.netmdpi.com It actively pumps three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell for each molecule of ATP hydrolyzed. researchgate.netjocmr.org This electrogenic process creates a steep concentration gradient for both ions and is fundamental for maintaining cell volume, driving the secondary active transport of other solutes like sugars and amino acids, and generating the resting membrane potential essential for the electrical excitability of nerve and muscle cells. researchgate.netmdpi.comjocmr.org The catalytic cycle of the Na⁺/K⁺-ATPase involves the enzyme switching between two principal conformations, E1 and E2. researchgate.net In the E1 state, it has a high affinity for Na⁺ on the cytoplasmic side. Binding of Na⁺ triggers ATP-dependent phosphorylation of a specific aspartate residue, leading to a conformational change to the E2 state. researchgate.net In the E2 state, the pump's affinity for Na⁺ decreases, causing their release into the extracellular space, while its affinity for K⁺ increases. Binding of extracellular K⁺ triggers dephosphorylation, causing the pump to revert to the E1 conformation and release K⁺ into the cytoplasm. researchgate.net
Ca²⁺-ATPases , such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), are another critical type of P-type ATPase. biologists.com SERCA pumps are responsible for sequestering Ca²⁺ ions from the cytoplasm into the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cell types. biologists.com This action is essential for muscle relaxation after contraction and for maintaining the low cytoplasmic Ca²⁺ concentrations required for proper cell signaling. biologists.com Similar to the Na⁺/K⁺-ATPase, the SERCA pump operates via a cycle of phosphorylation-induced conformational changes to transport Ca²⁺ against a steep concentration gradient. researchgate.net
| P-Type ATPase | Location | Function | Stoichiometry (Ions per ATP) |
| Na⁺/K⁺-ATPase | Plasma membrane of animal cells | Maintains Na⁺ and K⁺ gradients, cell volume, and membrane potential. researchgate.netmdpi.com | 3 Na⁺ out, 2 K⁺ in researchgate.netjocmr.org |
| Ca²⁺-ATPase (SERCA) | Sarcoplasmic/Endoplasmic Reticulum | Sequesters Ca²⁺ into the SR/ER, crucial for muscle relaxation and Ca²⁺ signaling. biologists.com | 2 Ca²⁺ in |
| H⁺/K⁺-ATPase | Gastric parietal cells | Acidifies the stomach lumen. biologists.com | 2 H⁺ out, 2 K⁺ in |
ATP-Binding Cassette (ABC) Transporters and Substrate Translocation
ATP-Binding Cassette (ABC) transporters constitute one of the largest families of membrane proteins, found in all domains of life. nih.govwikipedia.org They are responsible for the ATP-powered translocation of a vast array of substrates across cellular membranes, including ions, amino acids, peptides, sugars, lipids, and drugs. nih.govwikipedia.org A typical ABC transporter consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.gov The TMDs form the translocation pathway and recognize the substrate, while the highly conserved NBDs bind and hydrolyze ATP to power the transport process. nih.govethz.ch
The mechanism of transport is generally described by the "alternating access" model. wikipedia.org In the resting state, the transporter is in an inward-facing conformation, allowing substrate to bind from the cytoplasm (for exporters) or a substrate-binding protein (for importers). ethz.ch The binding of ATP to the NBDs induces a conformational change that brings the two NBDs together, causing the TMDs to reorient to an outward-facing conformation. acs.org This conformational switch facilitates the release of the substrate to the other side of the membrane. nih.gov Subsequent ATP hydrolysis and the release of ADP and Pi reset the transporter to its inward-facing conformation, ready for another cycle. nih.gov Some human ABC transporters also have roles beyond substrate translocation, such as regulating ion channels. ethz.ch
| Feature | P-Type ATPases | ABC Transporters |
| Energy Coupling | Formation of a phosphorylated intermediate. biologists.com | ATP binding and hydrolysis at nucleotide-binding domains. wikipedia.orgethz.ch |
| Structure | Single polypeptide chain with actuator, phosphorylation, and nucleotide-binding domains. biologists.com | Typically two transmembrane domains and two nucleotide-binding domains. nih.gov |
| Substrates | Primarily cations (e.g., Na⁺, K⁺, Ca²⁺, H⁺). biologists.com | Diverse substrates including ions, sugars, amino acids, lipids, and drugs. nih.govwikipedia.org |
| Key Example | Na⁺/K⁺-ATPase researchgate.net | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) |
ATP-Dependent Molecular Motors and Mechanochemical Work
Molecular motors are proteins that convert the chemical energy derived from ATP hydrolysis into mechanical force and movement. nih.gov These motors are responsible for a wide range of cellular movements, from the large-scale contraction of muscles to the transport of organelles and vesicles within the cytoplasm. Myosin, kinesin, and dynein are prominent examples of such ATP-dependent motors.
Myosin in Muscle Contraction and Cytoskeletal Dynamics
Myosin is best known for its role in muscle contraction, but it also participates in various non-muscle cell movements, including cytokinesis and cell migration. nih.govcaymanchem.com Myosin II is the isoform responsible for muscle contraction. wikipedia.org It is a protein with a globular head domain that binds to actin filaments and hydrolyzes ATP, and a tail domain that forms the thick filaments of the muscle sarcomere. wikipedia.orgjove.com
The process of muscle contraction is explained by the sliding filament model, which involves repeated cycles of interaction between myosin heads and actin filaments. nih.govcaymanchem.com Each cycle is driven by ATP hydrolysis:
ATP Binding: The binding of an ATP molecule to the myosin head causes it to detach from the actin filament. caymanchem.com
ATP Hydrolysis: The myosin head hydrolyzes ATP to ADP and inorganic phosphate (Pi), which remain bound. This hydrolysis induces a conformational change, "cocking" the myosin head into a high-energy state. caymanchem.com
Cross-Bridge Formation: The cocked myosin head binds to a new site on the actin filament.
Power Stroke: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament along the thick filament. wikipedia.org This movement is the force-generating step.
ADP Release: Following the power stroke, ADP is released, leaving the myosin head tightly bound to the actin in a "rigor" state. The cycle can then begin again with the binding of a new ATP molecule. wikipedia.org
In non-muscle cells, myosin II forms contractile bundles with actin filaments, such as stress fibers and the contractile ring during cell division, generating tension and driving changes in cell shape. nih.gov
Kinesin and Dynein in Intracellular Cargo Transport
The cytoplasm is a crowded environment where diffusion is insufficient for the transport of large cargo over long distances. wikipedia.org Kinesin and dynein are motor proteins that "walk" along microtubule tracks to transport organelles, vesicles, and other cellular components. wikipedia.orgfrontiersin.org
Kinesin is a motor protein that predominantly moves towards the plus-end of microtubules, which is typically oriented towards the cell periphery. wikipedia.orgfrontiersin.org This is known as anterograde transport. wikipedia.org A conventional kinesin-1 molecule is a dimer with two globular head domains that bind to microtubules and hydrolyze ATP, and a tail domain that attaches to the cargo. nih.gov Kinesin moves in a hand-over-hand fashion, where the two heads are coordinated to ensure that at least one head is always bound to the microtubule, allowing for processive movement over long distances. nih.gov Each step, which covers approximately 8 nm (the length of a tubulin dimer), is coupled to the hydrolysis of one ATP molecule. wikipedia.orgnih.gov
Dynein is a large protein complex that moves towards the minus-end of microtubules, generally directed towards the cell center. wikipedia.orgfrontiersin.org This is called retrograde transport. frontiersin.org Cytoplasmic dynein is involved in a variety of cellular processes, including the transport of organelles back towards the nucleus, the positioning of the Golgi apparatus, and the movement of chromosomes during mitosis. frontiersin.orgnih.gov The mechanism of dynein movement is more complex and less understood than that of kinesin, but it also involves ATP-hydrolysis-driven conformational changes that result in stepping along the microtubule track. nih.gov
The coordinated but opposing actions of kinesin and dynein allow for the bidirectional transport of cargo along microtubule highways, ensuring that cellular components are delivered to their correct locations. biologists.com The regulation of these motors is complex and can be influenced by factors such as ATP concentration and mechanical load. biologists.com
| Molecular Motor | Track | Direction of Movement | Primary Function |
| Myosin II | Actin Filaments | Pulls actin filaments | Muscle contraction, cytokinesis. nih.govcaymanchem.com |
| Kinesin | Microtubules | Towards the plus-end (anterograde). wikipedia.orgfrontiersin.org | Transport of cargo to the cell periphery. wikipedia.orgfrontiersin.org |
| Dynein | Microtubules | Towards the minus-end (retrograde). wikipedia.orgfrontiersin.org | Transport of cargo to the cell center, mitosis. frontiersin.orgnih.gov |
Motor Proteins in Ciliary and Flagellar Movement
The movement of eukaryotic cilia and flagella is a complex process driven by the motor protein dynein, which converts the chemical energy stored in Adenosine-Triphosphate (ATP) into mechanical force. wikipedia.org These microtubule-based cellular appendages are crucial for cell motility and fluid transport. gatech.edu
The fundamental structure responsible for their movement is the axoneme, typically composed of nine outer microtubule doublets surrounding a central pair of single microtubules, often referred to as the "9+2" arrangement. Dynein arms are attached to these outer microtubule doublets. nih.gov
The beating motion of cilia and flagella is generated by the sliding of the outer microtubule doublets relative to one another, a process powered by the motor activity of axonemal dynein. nih.gov The dynein molecules form cross-bridges between adjacent microtubules. wikipedia.org The cycle of movement, fueled by ATP hydrolysis, can be summarized as follows:
ATP Binding: An ATP molecule binds to the globular head of the dynein heavy chain, which is also its motor domain. nih.gov
Conformational Change and Detachment: This binding causes a conformational change in the dynein, leading to its detachment from the adjacent microtubule.
ATP Hydrolysis and Power Stroke: The hydrolysis of ATP to Adenosine-Diphosphate (ADP) and inorganic phosphate (Pi) triggers a "power stroke." This action causes the dynein head to pivot and reattach to the adjacent microtubule at a different position, resulting in the sliding of one microtubule relative to the other. wikipedia.org
ADP Release: The release of ADP readies the dynein for another cycle.
This coordinated, ATP-dependent "walking" of numerous dynein molecules along the microtubules generates the force required for the characteristic bending and wave-like motions of cilia and flagella. wikipedia.orggatech.edu The regulation of this process, which can be influenced by factors like phosphorylation and calcium, is critical for controlling the beat frequency and waveform. wikipedia.org
ATP in Macromolecular Biosynthesis
Nucleotide Synthesis and DNA/RNA Polymerization
ATP is a cornerstone of nucleic acid synthesis, serving both as a direct precursor for adenosine-containing nucleotides and as the primary energy source for the synthesis of all nucleotides. wikipedia.orgbaseclick.eu The creation of deoxyadenosine (B7792050) triphosphate (dATP), a building block for DNA, involves the phosphorylation of ADP, a process dependent on ATP. creative-proteomics.com
The polymerization of nucleotides into DNA and RNA is an energy-intensive process catalyzed by DNA and RNA polymerases, respectively. ebsco.com This process is driven by the hydrolysis of nucleoside triphosphates (NTPs), including ATP. baseclick.eu During polymerization, the energy released from the hydrolysis of ATP is used to form the phosphodiester bonds that create the backbone of the growing nucleic acid strand. baseclick.eu This ensures the efficient and accurate synthesis of DNA and RNA, which is fundamental for gene expression and the production of functional RNA molecules. baseclick.eu
Furthermore, in DNA replication, ATP is essential for the function of enzymes like DNA ligase, which joins newly synthesized DNA fragments. creative-proteomics.com In transcription, the process of creating an RNA copy of a DNA sequence, ATP is required for the initiation, elongation, and termination phases. creative-proteomics.com For instance, the assembly of the transcription initiation complex and the unwinding of the DNA template by RNA polymerase are ATP-dependent processes. creative-proteomics.com
Protein Synthesis: Amino Acid Activation and Ribosomal Translocation
Protein synthesis, or translation, is a highly energy-demanding process in which ATP plays a pivotal role, particularly in the activation of amino acids. wikipedia.orgbyjus.com Before an amino acid can be incorporated into a growing polypeptide chain, it must be attached to its corresponding transfer RNA (tRNA) molecule. byjus.com This "charging" of tRNA is catalyzed by enzymes called aminoacyl-tRNA synthetases. libretexts.org
The activation process occurs in two steps, both driven by the energy from ATP hydrolysis:
An amino acid is activated by reacting with ATP to form an aminoacyl-adenylate (aminoacyl-AMP), releasing pyrophosphate (PPi). berkeley.edu
The activated amino acid is then transferred from the aminoacyl-AMP to the tRNA molecule, releasing AMP. berkeley.edu
Lipid and Carbohydrate Biosynthesis Pathways
The synthesis of lipids and carbohydrates, vital for energy storage and cellular structure, are anabolic pathways that require a significant input of energy in the form of ATP. nih.gov
Lipid Biosynthesis: The synthesis of fatty acids, the building blocks of lipids, begins with the conversion of acetyl-CoA to malonyl-CoA, a reaction that consumes ATP. openaccessjournals.com The subsequent elongation of the fatty acid chain involves the stepwise addition of two-carbon units, a process that requires energy. nih.gov The synthesis of triacylglycerols (triglycerides), the main form of stored fat, also requires ATP for the activation of glycerol (B35011) and fatty acids. openaccessjournals.com
The table below summarizes the ATP requirement for key steps in these biosynthetic pathways.
| Biosynthetic Pathway | Key ATP-Requiring Step | ATP Molecules Consumed |
| Lipid Synthesis | Activation of Acetyl-CoA to Malonyl-CoA | 1 per Malonyl-CoA |
| Activation of Fatty Acids | 2 per Fatty Acid | |
| Carbohydrate Synthesis (Gluconeogenesis) | Pyruvate (B1213749) to Phosphoenolpyruvate (B93156) | 1 ATP, 1 GTP per Pyruvate |
| 3-Phosphoglycerate to 1,3-Bisphosphoglycerate | 1 per molecule |
ATP in Protein Homeostasis and Function
ATP-Dependent Chaperone Proteins in Protein Folding and Refolding
Maintaining a healthy proteome, a state known as protein homeostasis, is essential for cellular function. nih.gov This involves the correct folding of newly synthesized proteins and the refolding of proteins that have been denatured by cellular stress. physiology.org ATP-dependent molecular chaperones are a critical class of proteins that utilize the energy from ATP hydrolysis to facilitate these processes and prevent the aggregation of misfolded proteins. physiology.orgwikipedia.org
Major families of these chaperones include Hsp60 (chaperonins like GroEL in bacteria) and Hsp70 (like DnaK in bacteria). physiology.org These chaperones recognize and bind to exposed hydrophobic regions on unfolded or partially folded proteins. kaganovichlab.com
The function of these chaperones is driven by a cycle of ATP binding and hydrolysis:
Substrate Binding: The chaperone binds to the unfolded protein substrate.
ATP Hydrolysis and Conformational Change: The hydrolysis of ATP to ADP induces a conformational change in the chaperone, leading to the encapsulation or tight binding of the substrate protein. physiology.org This provides a protected environment for the protein to fold. physiology.org
Nucleotide Exchange and Substrate Release: The exchange of ADP for a new ATP molecule triggers the release of the substrate protein, allowing it to either adopt its native conformation or undergo another round of chaperone-assisted folding. physiology.org
This ATP-dependent cycle allows proteins to fold correctly without forming harmful aggregates. kaganovichlab.com Some chaperone systems, known as "foldases," directly assist in the refolding process, while others, termed "holdases," primarily prevent aggregation by forming stable complexes with misfolded proteins. nih.gov
The table below provides an overview of major ATP-dependent chaperone families and their functions.
| Chaperone Family | Examples | Function | ATP Dependence |
| Hsp60 (Chaperonins) | GroEL/GroES | Facilitates protein folding in a protected chamber, prevents aggregation. physiology.org | ATP hydrolysis drives conformational changes for substrate encapsulation and release. physiology.org |
| Hsp70 | DnaK | Binds to nascent polypeptides and stress-denatured proteins to prevent aggregation and assist in refolding. nih.gov | ATP hydrolysis regulates the binding and release of the substrate protein. kaganovichlab.com |
| Hsp90 | Assists in the folding and activation of specific client proteins, such as steroid hormone receptors and protein kinases. | ATP hydrolysis is required for its function. | |
| Hsp100 | ClpB | Disaggregates protein aggregates, allowing for refolding by other chaperones. wikipedia.org | Utilizes ATP hydrolysis to thread proteins through a central pore, promoting unfolding and disaggregation. wikipedia.org |
Role of ATP in Preventing Protein Aggregation (as a hydrotrope)
Beyond its well-established role as the primary energy currency of the cell, Adenosine-Triphosphate (ATP) functions as a biological hydrotrope, playing a crucial role in maintaining protein solubility and preventing aggregation. mdpi.comhymanlab.org Hydrotropes are amphiphilic molecules that, at high concentrations, enhance the solubility of hydrophobic substances in aqueous solutions. The physiological concentration of ATP in cells, which is in the millimolar (mM) range, is significantly higher than the micromolar concentrations required for its bioenergetic functions, suggesting an additional role in cellular homeostasis. researchgate.netnih.gov This high concentration of ATP is now understood to be critical for preventing the formation of pathological protein aggregates, which are hallmarks of numerous diseases. nih.govnih.gov
The hydrotropic function of ATP is attributed to its unique molecular structure, which consists of a hydrophobic adenosine (B11128) base and a hydrophilic triphosphate tail. elifesciences.org This amphiphilic nature allows ATP to interact with both hydrophobic and hydrophilic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation. elifesciences.org Research has demonstrated that ATP can prevent the formation of protein aggregates and even dissolve pre-formed aggregates for a variety of proteins. hymanlab.orgnih.govelifesciences.org This activity is not solely dependent on the triphosphate chain, as studies have shown that the adenosine part of the molecule is crucial for its hydrotropic effects. hymanlab.org
The mechanism of ATP's hydrotropic action involves its ability to increase the solubility of proteins and prevent liquid-liquid phase separation (LLPS), a process that can precede irreversible protein aggregation. researchgate.netpnas.org ATP has been shown to dissolve liquid-like droplets of proteins such as Fused in Sarcoma (FUS), a protein implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). hymanlab.orgelifesciences.org The efficiency of ATP as a hydrotrope is notably higher than that of classical synthetic hydrotropes like sodium xylene sulfonate (NaXS). hymanlab.orgelifesciences.orgbiorxiv.org
Furthermore, the hydrotropic properties of ATP are concentration-dependent. nih.gov At physiological millimolar concentrations, ATP effectively stabilizes proteins and prevents aggregation. mdpi.comhymanlab.orgnih.gov This function is crucial in the crowded environment of the cytoplasm, where high protein concentrations increase the propensity for aggregation. nih.govnih.gov The ability of ATP to maintain protein solubility is a fundamental aspect of proteostasis, the process of maintaining the proteins in the proteome in a functional and non-aggregated state. nih.govnih.gov
Recent research has further elucidated the specifics of ATP's interaction with proteins. Molecular dynamics simulations and experimental studies have shown that ATP can modulate the conformational landscape of proteins, favoring more soluble states. nih.govelifesciences.orgbiorxiv.org For instance, studies on the amyloid-beta (Aβ40) peptide, associated with Alzheimer's disease, have revealed that ATP can prevent its condensation and promote the dissolution of pre-formed aggregates by directly interacting with the peptide and altering its structural plasticity. nih.govelifesciences.orgelifesciences.orgbiorxiv.org
The following tables summarize key research findings on the hydrotropic effects of ATP on various proteins and compare its efficacy with other related molecules.
Table 1: Research Findings on ATP as a Hydrotrope for Protein Aggregation
| Protein(s) Studied | Key Findings | Research Methodology |
| Fused in Sarcoma (FUS), TAF15, hnRNPA3, PGL-3 | ATP, at physiological concentrations (5-10 mM), prevents the formation of and dissolves pre-existing protein aggregates and liquid droplets. hymanlab.orgresearchgate.net | In vitro aggregation assays, microscopy |
| Crude Egg White Proteins | ATP inhibits heat-induced aggregation in a dose-dependent manner, stabilizing the native globular state of the proteins. hymanlab.org | Heat denaturation experiments |
| Aβ40 (Amyloid-beta 40) | ATP prevents the condensation of Aβ40 and promotes the dissolution of its pre-formed aggregates by modulating the protein's structural plasticity. nih.govelifesciences.orgelifesciences.orgbiorxiv.org | Molecular dynamics simulations, Thioflavin T (ThT) assays, Transmission Electron Microscopy (TEM) |
| Lysozyme, Ubiquitin, Malate Dehydrogenase | ATP enhances the thermal stability of these proteins by forming clusters on the protein surface, particularly in regions vulnerable to thermal perturbation. acs.orgacs.org | Molecular dynamics simulations, thermal stability assays |
| Trp-cage | ATP increases the population of more expanded, soluble conformations of this mini-protein. elifesciences.org | Molecular dynamics simulations |
Table 2: Comparative Efficacy of ATP and Related Molecules in Protein Solubilization
| Molecule | Efficacy in Preventing Aggregation/Dissolving Condensates | Key Observations |
| ATP | High | The triphosphate moiety and the adenosine base are both crucial for its hydrotropic activity. hymanlab.orgelifesciences.org More efficient than classical hydrotropes at lower concentrations. hymanlab.org |
| ADP (Adenosine Diphosphate) | Lower than ATP | Shows significantly less efficiency in dissolving protein condensates, highlighting the importance of the triphosphate group. elifesciences.org |
| AMP (Adenosine Monophosphate) | Lower than ATP | Exhibits comparatively lower efficiency in dissolving protein condensates. elifesciences.org |
| GTP (Guanosine Triphosphate) | Similar to ATP | Can dissolve protein droplets with an efficiency comparable to ATP. elifesciences.org However, its cellular concentration is much lower than that of ATP, limiting its in vivo impact. elifesciences.org |
| Sodium Xylene Sulfonate (NaXS) | Moderate | A classical chemical hydrotrope that is less efficient than ATP at comparable concentrations for solubilizing certain proteins. hymanlab.orgelifesciences.orgbiorxiv.org |
Regulation of Intracellular Atp Homeostasis
Allosteric Regulation of ATP-Generating and -Consuming Enzymes
Allosteric regulation provides a rapid and efficient mechanism to modulate the activity of key enzymes in metabolic pathways in response to fluctuating energy levels. numberanalytics.com This form of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic function. khanacademy.org
Key enzymes in ATP-generating pathways, such as glycolysis and the citric acid cycle, are prime targets for allosteric control. numberanalytics.com Phosphofructokinase-1 (PFK-1), a critical enzyme in glycolysis, is a classic example. creative-proteomics.com High levels of ATP act as an allosteric inhibitor of PFK-1, signaling that the cell has an adequate energy supply and thus slowing down glycolysis. creative-proteomics.comnih.gov Conversely, when ATP is consumed and levels of Adenosine (B11128) Diphosphate (B83284) (ADP) and Adenosine Monophosphate (AMP) rise, these molecules act as allosteric activators of PFK-1, stimulating glycolysis to replenish ATP stores. khanacademy.orgbrainly.com Similarly, pyruvate (B1213749) kinase, another key glycolytic enzyme, is allosterically inhibited by ATP. creative-proteomics.com In the citric acid cycle, isocitrate dehydrogenase is allosterically activated by ADP, promoting the cycle's activity when energy levels are low. numberanalytics.com
Conversely, enzymes involved in ATP-consuming processes are also subject to allosteric regulation. This ensures that anabolic pathways, which require energy, are curtailed when ATP is scarce. For instance, the enzymes involved in the synthesis of macromolecules are often inhibited by low energy charge, preventing the wasteful expenditure of ATP.
A 2024 study highlighted that allosteric regulation of hexokinase and phosphofructokinase is crucial for maintaining high ATP levels and preventing the excessive accumulation of phosphorylated intermediates. biorxiv.org
Feedback Mechanisms and Feed-Forward Control of ATP Production
Feedback inhibition is a fundamental regulatory principle where the end product of a metabolic pathway inhibits an earlier enzyme in that same pathway. libretexts.org This mechanism is crucial for matching ATP production to cellular demand. ATP itself is a key feedback inhibitor of its own production. libretexts.org When ATP levels are high, it binds to and inhibits enzymes such as phosphofructokinase-1 and pyruvate kinase in the glycolytic pathway, effectively slowing down the rate of ATP synthesis. khanacademy.orgnih.gov This prevents the unnecessary breakdown of glucose when the cell's energy needs are met. khanacademy.org
Conversely, feed-forward control involves a metabolite early in a pathway activating an enzyme further down the pathway. This anticipatory mechanism helps to ensure that the pathway can handle an influx of substrate. A key example in glycolysis is the activation of pyruvate kinase by fructose-1,6-bisphosphate, an intermediate produced earlier in the pathway. creative-proteomics.com This ensures that as glycolysis is stimulated and intermediates are produced, the later steps of the pathway are prepared to process them, leading to efficient ATP generation.
The interplay between feedback and feed-forward mechanisms allows for a dynamic and responsive regulation of ATP production, ensuring that the cell can quickly adapt to changes in its energy status. numberanalytics.comnumberanalytics.com
Cellular Energy Sensors and ATP/AMP Ratios (e.g., AMP-Activated Protein Kinase (AMPK) Pathway)
Cells possess sophisticated sensing systems to monitor their energy status, with the ratio of AMP and ADP to ATP serving as a critical indicator. oup.comnih.gov A decrease in ATP levels and a corresponding increase in AMP and ADP signals a low-energy state. creative-proteomics.com Due to the action of adenylate kinase, which catalyzes the reaction 2ADP ↔ ATP + AMP, the AMP:ATP ratio changes more dramatically than the ADP:ATP ratio, making it a highly sensitive sensor of cellular energy stress. oup.combiologists.com
The primary cellular energy sensor is the AMP-activated protein kinase (AMPK). oup.comahajournals.org AMPK is a heterotrimeric enzyme that is activated by an increase in the AMP:ATP ratio. biologists.comahajournals.org This activation occurs through a multi-faceted mechanism:
Binding of AMP to the γ-subunit of AMPK allosterically activates the kinase. biologists.com
AMP binding also promotes the phosphorylation of a key threonine residue (Thr172) in the catalytic α-subunit by an upstream kinase, LKB1, which is a potent activation signal. ahajournals.org
Furthermore, AMP binding inhibits the dephosphorylation of Thr172 by protein phosphatases, thus locking AMPK in an active state. nih.govportlandpress.com
Once activated, AMPK acts as a master metabolic switch. ahajournals.org It works to restore energy homeostasis by phosphorylating a multitude of downstream targets, which in turn:
Switches on catabolic pathways that generate ATP, such as glucose uptake and glycolysis. oup.comahajournals.org
Switches off anabolic, ATP-consuming pathways that are not essential for immediate survival, including the synthesis of fatty acids, cholesterol, and proteins. oup.comahajournals.org
This coordinated response ensures that the cell's resources are directed towards ATP production during times of energy stress, thereby maintaining cellular viability.
Compartmentalization of ATP and ATP-Generating Systems within Cells
Eukaryotic cells are characterized by membrane-bound organelles that create distinct subcellular compartments, allowing for the spatial separation of metabolic pathways. savemyexams.comnih.gov This compartmentalization is crucial for the efficient regulation of ATP homeostasis. youtube.com
The majority of cellular ATP is produced through cellular respiration, a process that is spatially segregated within the mitochondria. nih.govkhanacademy.org Glycolysis, the initial stage of glucose breakdown, occurs in the cytosol, producing a small amount of ATP and pyruvate. savemyexams.com Pyruvate is then transported into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the citric acid cycle. creative-proteomics.com The high-energy electron carriers (NADH and FADH₂) generated by the citric acid cycle fuel the electron transport chain, which is embedded in the inner mitochondrial membrane. khanacademy.org The pumping of protons across this membrane creates an electrochemical gradient that drives the synthesis of large quantities of ATP by ATP synthase, a process known as oxidative phosphorylation. creative-proteomics.comkhanacademy.org
This separation of glycolysis in the cytosol and oxidative phosphorylation in the mitochondria allows for independent regulation of these processes and the maintenance of distinct ATP pools. mdpi.com The cytosolic ATP pool is readily available for energy-requiring processes throughout the cell, while the mitochondrial ATP pool is primarily used to power mitochondrial functions. asme.orgnih.gov The transport of ATP out of the mitochondria and ADP into the mitochondria is tightly controlled by the adenine (B156593) nucleotide translocase (ANT), ensuring a coordinated supply of ATP to the cytosol. nih.gov
This compartmentalization allows cells to:
Maintain different concentrations of ATP, ADP, and other metabolites in the cytosol and mitochondria, enabling specific regulation of pathways in each compartment. mdpi.com
Protect cytosolic processes from the potentially damaging reactive oxygen species generated during oxidative phosphorylation.
Efficiently couple ATP production to specific cellular needs, such as muscle contraction or active transport, which occur in the cytosol. nih.gov
Recent research using fluorescent indicators has allowed for the real-time visualization of ATP dynamics in both the cytosol and mitochondria, providing further insights into the coordinated regulation of these distinct ATP pools in response to metabolic stress. nih.govnih.gov
Post-Translational Modifications and Transcriptional Control of ATP Metabolism Enzymes
Beyond the rapid allosteric and feedback mechanisms, the regulation of ATP homeostasis also involves longer-term strategies that modulate the amount and activity of metabolic enzymes through post-translational modifications (PTMs) and transcriptional control.
Post-Translational Modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their activity, localization, and stability. thermofisher.com Key enzymes in ATP metabolism are subject to a variety of PTMs, including:
Phosphorylation: As discussed with AMPK, phosphorylation and dephosphorylation, catalyzed by kinases and phosphatases respectively, can rapidly switch enzymes on or off in response to cellular signals. abcam.comoup.com For example, pyruvate kinase activity is regulated by phosphorylation. lumenlearning.com
Acetylation: The addition of an acetyl group can alter the function of metabolic enzymes. abcam.com This modification is linked to the cellular energy state, as the donor for acetylation, acetyl-CoA, is a central metabolic intermediate. nih.gov
Other Modifications: A variety of other PTMs, such as methylation, nitrosylation, and glycosylation, have been identified on metabolic enzymes, including ATP synthase, indicating a complex regulatory network. thermofisher.comnih.gov
Transcriptional control involves regulating the expression of the genes that encode for metabolic enzymes. embopress.org This is a slower, more long-term mechanism for adapting to sustained changes in metabolic demand. embopress.org Key transcription factors and co-regulators respond to the cellular energy status and orchestrate changes in gene expression. For example:
Transcription factors can be activated by signaling pathways that sense nutrient availability or hormonal cues. nih.gov
The levels of metabolic intermediates like NADH can directly influence the activity of transcriptional co-regulators, linking the cell's redox state to gene expression. nih.gov
Studies have shown that a significant portion of metabolic genes are under transcriptional regulation, allowing organisms to adapt to changing environmental or cellular conditions. embopress.org For instance, in cancer metabolism, transcription factors like c-Myc can upregulate the expression of glycolytic enzymes. frontiersin.org
Atp As a Signaling Molecule: Purinergic Signaling and Beyond
Extracellular ATP as a Danger-Associated Molecular Pattern (DAMP) and Intercellular Mediator
Extracellular ATP (eATP) is recognized as a quintessential Danger-Associated Molecular Pattern (DAMP). frontiersin.orgphysiology.org DAMPs are endogenous molecules released from cells in response to damage or stress, such as trauma or infection, which then initiate a non-infectious inflammatory response. wikipedia.org When cells are damaged, they release high concentrations of ATP into the extracellular environment. frontiersin.orgwikipedia.org This eATP then binds to specific receptors on nearby cells, triggering a cascade of signaling events that can lead to inflammation, immune cell recruitment, and tissue repair processes. physiology.orgmdpi.com For instance, in the context of inflammation, eATP can activate immune cells like macrophages and mast cells. wikipedia.orgmdpi.com
Beyond its role as a DAMP, eATP is a fundamental intercellular mediator, facilitating communication between various cell types. mdpi.commdpi.com This signaling is crucial in diverse physiological contexts, from neurotransmission in the nervous system to the regulation of vascular tone. explorationpub.comnih.gov For example, in the nervous system, ATP released from neurons and glial cells modulates synaptic activity and glial cell functions. explorationpub.com In the vasculature, ATP released from endothelial cells can signal to smooth muscle cells to regulate blood flow. ahajournals.org
Purinergic Receptors: Classification, Structure, and Function
The diverse effects of extracellular ATP and its breakdown product, adenosine (B11128), are mediated by a large family of purinergic receptors. These receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides like ADP, UTP, and UDP. explorationpub.comnih.govexplorationpub.com
P1 (Adenosine) Receptors and Their Ligand Specificity
P1 receptors are G-protein coupled receptors (GPCRs) that are primarily activated by adenosine. explorationpub.comnih.gov There are four subtypes of P1 receptors: A1, A2A, A2B, and A3. explorationpub.com These receptors are involved in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. mdpi.com For example, A1 and A3 receptor activation tends to be inhibitory, leading to decreased levels of intracellular cyclic AMP (cAMP), while A2A and A2B receptor activation is stimulatory, increasing cAMP levels. mdpi.com This differential signaling allows adenosine to exert a fine-tuned modulatory control over cellular functions.
P2X Receptors: Ligand-Gated Ion Channels and Their Role in Ion Flux
P2X receptors are a unique family of ligand-gated ion channels that are directly gated by extracellular ATP. frontiersin.orgnih.gov There are seven mammalian P2X receptor subtypes (P2X1-P2X7). frontiersin.org These receptors are trimers, meaning they are formed by three protein subunits that come together to create a central ion channel pore. nih.govfrontiersin.org The binding of ATP to sites on the extracellular domain of the receptor causes a conformational change that opens the channel, allowing the rapid influx of cations, primarily Na+ and Ca2+, and the efflux of K+. nih.govroyalsocietypublishing.org This rapid ion flux can lead to cell depolarization and the activation of various downstream signaling pathways. nih.gov P2X receptors are involved in a multitude of fast-response physiological processes, including synaptic transmission, muscle contraction, and the initiation of inflammatory responses. nih.govfrontiersin.org
Mechanisms of ATP Release from Cells (e.g., Pannexin Channels, Vesicular Release)
For ATP to function as an extracellular signaling molecule, it must first be released from the cell's interior. Cells have evolved several mechanisms to achieve this, primarily through channel-mediated release and vesicular exocytosis. mdpi.comfrontiersin.org
One of the key players in channel-mediated ATP release is the pannexin family of proteins, particularly Pannexin-1 (Panx1). nih.govfrontiersin.org Panx1 forms large-pore channels in the plasma membrane that allow the passage of ATP and other small molecules. nih.govresearchgate.net These channels can be opened by various stimuli, including mechanical stress and membrane depolarization. nih.govpnas.org Pannexin channels are crucial for ATP release in a variety of cell types, including erythrocytes, astrocytes, and immune cells, and are implicated in processes like inflammation and cell death. nih.govfrontiersin.org
Another major mechanism for ATP release is vesicular exocytosis, a process similar to how neurotransmitters are released at synapses. frontiersin.org In this pathway, ATP is actively transported into and stored within vesicles by a specific transporter. mdpi.com Upon cellular stimulation, these vesicles fuse with the plasma membrane, releasing their ATP content into the extracellular space. mdpi.com This mode of release is prominent in neurons and astrocytes. frontiersin.org
Ectonucleotidases (e.g., CD39, CD73) and Regulation of Extracellular ATP/Adenosine Concentrations
The signaling effects of extracellular ATP are tightly controlled and terminated by a group of cell-surface enzymes called ectonucleotidases. physiology.orgnih.gov These enzymes sequentially break down ATP and other nucleotides. A key ectonucleotidase is CD39 (also known as ectonucleoside triphosphate diphosphohydrolase-1 or ENTPD1), which hydrolyzes ATP to adenosine monophosphate (AMP). frontiersin.orgtandfonline.com Subsequently, another critical enzyme, CD73 (ecto-5'-nucleotidase), converts AMP into adenosine. frontiersin.orgplos.org
This enzymatic cascade is crucial for regulating the balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling. physiology.orgnih.gov By degrading ATP, CD39 terminates P2 receptor-mediated signaling. plos.org The resulting adenosine, produced by the combined action of CD39 and CD73, can then act on P1 receptors to mediate immunosuppressive and anti-inflammatory effects. frontiersin.orgplos.org The expression and activity of these ectonucleotidases are therefore critical in modulating immune responses and are of significant interest in the context of cancer and inflammatory diseases. nih.govfrontiersin.org
Intracellular ATP as a Substrate for Signaling Molecules (e.g., cAMP, Kinases)
While extracellular ATP acts as a first messenger in purinergic signaling, intracellular ATP is a fundamental substrate for the synthesis of crucial second messengers and for the enzymatic activity of kinases, which are central to a vast number of signaling cascades. nih.gov
ATP as a Precursor to Cyclic AMP (cAMP)
One of the most significant roles of intracellular ATP is serving as the direct substrate for the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govucl.ac.uk This enzyme catalyzes the conversion of ATP into 3',5'-cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger, with the concurrent release of pyrophosphate. wikipedia.orgnih.gov cAMP is pivotal in intracellular signal transduction, mediating the effects of numerous hormones and neurotransmitters that cannot cross the cell membrane themselves. wikipedia.org
The synthesis of cAMP from ATP is a tightly regulated process. wikipedia.org It is often initiated by the activation of G-protein-coupled receptors (GPCRs). nih.gov When a ligand binds to a stimulatory G (Gs)-protein-coupled receptor, the associated G-protein activates adenylyl cyclase. wikipedia.orgwikipedia.org This activation prompts the enzyme to convert ATP into cAMP. wikipedia.org The newly synthesized cAMP then acts as a secondary messenger, activating downstream effectors such as cAMP-dependent protein kinase (PKA), regulating ion channels, and triggering the release of calcium from intracellular stores. nih.govwikipedia.orgcreative-diagnostics.com The reaction requires magnesium ions (Mg²⁺), which form a complex with ATP (Mg²⁺-ATP) that serves as the true substrate for adenylyl cyclase. nih.govnih.gov
ATP as a Phosphate (B84403) Donor for Kinases
Intracellular ATP is the essential co-substrate for the entire family of enzymes known as kinases. nih.govimd-berlin.de Protein kinases are enzymes that catalyze phosphorylation: the transfer of a phosphate group from a high-energy donor molecule, like ATP, to a specific substrate. creative-diagnostics.com This process typically involves the transfer of the terminal (gamma) phosphate from an ATP molecule to a serine, threonine, or tyrosine residue on a target protein. creative-diagnostics.comnih.gov
Phosphorylation is a primary mechanism of signal transduction, acting as a molecular switch that can rapidly alter a protein's function, activity, cellular location, or its association with other proteins. creative-diagnostics.comcreative-diagnostics.com The binding of ATP itself can induce a conformational change in the kinase, which is necessary for its catalytic activity. aatbio.com Consequently, the availability of intracellular ATP is a critical determinant of kinase activity and the fidelity of signaling pathways. frontiersin.org Fluctuations in cellular ATP levels can directly impact the stability and function of certain kinases, suggesting that the cell's energy status can globally regulate kinase-dependent signaling. frontiersin.org
The activity of kinases is vital for a multitude of cellular processes, including cell division, proliferation, metabolism, and apoptosis, and is therefore subject to stringent regulation. nih.govcreative-diagnostics.com cAMP-dependent protein kinase A (PKA), for instance, is activated by cAMP synthesized from ATP and then uses further ATP molecules to phosphorylate its target proteins, demonstrating how ATP plays a dual role in the same pathway. nih.govpnas.org
| Enzyme | Substrate | Product | Function in Signaling |
|---|---|---|---|
| Adenylyl Cyclase | ATP | cAMP + Pyrophosphate | Generates the second messenger cAMP, which activates downstream pathways (e.g., PKA). ucl.ac.ukwikipedia.org |
| Protein Kinases (e.g., PKA, PKC) | ATP + Protein Substrate | ADP + Phosphorylated Protein | Mediates signal transduction by covalently adding a phosphate group to target proteins, altering their function. creative-diagnostics.comcreative-diagnostics.com |
Cross-Talk Between Purinergic Signaling and Other Cellular Signaling Pathways
Purinergic signaling does not operate in isolation. Its components, particularly the P2 receptors activated by extracellular ATP, engage in extensive and complex cross-talk with a wide variety of other signaling pathways. This integration allows cells to fine-tune their responses to a complex extracellular environment.
P2 receptors are divided into two families: P2X ligand-gated ion channels and P2Y G-protein coupled receptors. patsnap.com The P2Y family, in particular, is a major hub for signaling integration. explorationpub.com There are eight subtypes of P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁₋₁₄), which couple to different heterotrimeric G-proteins, including Gq, Gi, and Gs. frontiersin.orgoup.com This differential coupling allows purinergic signals to modulate a range of intracellular effectors and second messengers. oup.com
Mechanisms of Cross-Talk:
G-Protein-Coupled Receptor (GPCR) Pathways: P2Y receptors are themselves GPCRs and their activation can directly influence pathways controlled by other GPCRs. nih.gov For example, P2Y receptors coupling to Gq proteins activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). explorationpub.comoup.com Receptors coupling to Gi inhibit adenylyl cyclase, lowering cAMP levels, while those coupling to Gs activate it. oup.com This allows for direct interaction with signaling from other hormones and neurotransmitters that use these same second messenger systems, such as adrenergic and muscarinic receptors. researchgate.net
Receptor Tyrosine Kinase (RTK) Pathways: Evidence suggests that P2Y receptors can form multi-protein signaling complexes with growth factor receptors, such as receptor tyrosine kinases. nih.gov This interaction can lead to the transactivation of the RTK or modulation of its downstream signaling cascades, like the mitogen-activated protein kinase (MAPK) pathway, influencing processes such as cell migration and proliferation. explorationpub.com
Integrin Signaling: A well-documented interaction occurs between P2Y₂ receptors and integrins, which are receptors that mediate cell-matrix adhesion. nih.gov The P2Y₂ receptor can directly bind to αv integrins, and this interaction is necessary for the receptor to couple to certain G-proteins (G₀ and G₁₂) and activate downstream effectors like the small GTPase RhoA, which is involved in cytoskeletal rearrangement. nih.gov
Ion Channel Modulation: Purinergic signaling interacts with various ion channels. P2X receptors are themselves ATP-gated ion channels that allow the influx of Na⁺ and Ca²⁺. explorationpub.com The resulting changes in membrane potential and intracellular calcium can activate a host of voltage-gated and calcium-sensitive channels and enzymes. Furthermore, P2Y receptor activation can modulate the activity of channels like transient receptor potential (TRP) channels, often through the release of ATP which then acts on P2 receptors. frontiersin.org
Plant-Specific Pathways: In plants, extracellular ATP is recognized as a damage-associated molecular pattern (DAMP). The ATP receptor P2K1 has been shown to engage in cross-talk with hormone signaling pathways. For instance, there is a synergistic interaction between extracellular ATP signaling and the jasmonate (JA) signaling pathway, which is critical for plant defense. This cross-talk involves the generation of second messengers like cytosolic calcium, reactive oxygen species (ROS), and nitric oxide (NO). tandfonline.com
This intricate web of interactions underscores the role of purinergic signaling as a fundamental and highly integrated communication system, capable of modulating and being modulated by other key cellular control pathways to regulate complex physiological and pathological processes. explorationpub.comnih.gov
| Purinergic Receptor | Interacting Pathway/Molecule | Mechanism of Cross-Talk | Functional Outcome |
|---|---|---|---|
| P2Y Receptors (Gq-coupled) | Other GPCRs (e.g., Muscarinic) | Activation of shared phospholipase C (PLC) pathway, leading to Ca²⁺ mobilization. explorationpub.comoup.com | Integration of signals, synergistic or antagonistic effects on cellular responses like secretion. researchgate.net |
| P2Y Receptors (Gi/Gs-coupled) | Other GPCRs (e.g., Adrenergic) | Inhibition (Gi) or stimulation (Gs) of adenylyl cyclase, altering cAMP levels. oup.com | Modulation of cAMP-dependent pathways, affecting metabolism, gene expression. wikipedia.org |
| P2Y₂ Receptor | αv Integrins | Direct protein-protein interaction required for coupling to G₀/G₁₂ proteins. nih.gov | Regulation of cell migration and cytoskeletal dynamics. nih.gov |
| P2X Receptors | Voltage-gated Ca²⁺ channels | ATP-gated influx of cations leads to membrane depolarization, activating voltage-sensitive channels. explorationpub.com | Rapid amplification of Ca²⁺ signal, neurotransmitter release, inflammation. patsnap.com |
| P2K1 (in plants) | Jasmonate (JA) Signaling | ATP-induced generation of Ca²⁺, ROS, and NO enhances JA pathway activation. tandfonline.com | Synergistic activation of plant defense responses against pathogens. tandfonline.com |
Atp in Specialized Cellular and Organismal Contexts
Neuronal ATP Metabolism and Neurotransmission
In the central nervous system (CNS), ATP is not only essential for powering the energy-demanding processes of synaptic transmission but also functions as a key neurotransmitter and neuromodulator. frontiersin.org It is released from various brain cells and activates a range of purinergic P2 receptors, influencing neuronal excitability, synaptic plasticity, and communication between neurons and glial cells. frontiersin.org
The release of neurotransmitters from synaptic vesicles is a highly regulated process that requires significant energy input in the form of ATP. ATP is crucial for several steps in the synaptic vesicle cycle, including the loading of neurotransmitters into vesicles and the priming of these vesicles for exocytosis. plos.orgnih.gov
Priming is an ATP-dependent process that prepares docked synaptic vesicles for rapid, calcium-triggered fusion with the presynaptic membrane. nih.gov This process is thought to involve the formation of partially assembled SNARE protein complexes. wikipedia.org Research has shown that ATP hydrolysis is essential for the functional refilling of the readily releasable pool of synaptic vesicles. physiology.org Studies using non-hydrolyzable ATP analogs, such as ATP-γS, have demonstrated that while existing vesicles in the releasable pool can still be discharged, the pool is not functionally refilled, indicating a block in the biochemical transition of vesicles to a fusion-competent state. physiology.org This highlights that ATP hydrolysis is required for preparing synaptic vesicles and/or the secretory machinery for fusion, a step distinct from the physical movement of vesicles. physiology.org
| Stage of Neurotransmitter Release | Role of ATP | Key Proteins/Mechanisms Involved |
| Neurotransmitter Loading | Provides the energy for active transport of neurotransmitters into synaptic vesicles against their concentration gradient. nih.gov | V-ATPase, Vesicular neurotransmitter transporters. wikipedia.org |
| Vesicle Priming | Required for preparing docked vesicles for fusion, likely involving the formation of partially assembled SNARE complexes. nih.govwikipedia.orgnih.gov | NSF (N-ethylmaleimide-sensitive fusion protein), SNAP, Munc13, RIM. wikipedia.orgnih.gov |
| Post-Fusion | ATP-dependent uncoupling of SNARE complexes is critical for their regeneration and subsequent rounds of vesicle cycling. plos.org | NSF (an ATPase). nih.gov |
Glial cells, including astrocytes and Müller cells, actively participate in information processing in the CNS, in part by releasing ATP. nih.govjneurosci.org This released ATP can act as a potent neuromodulator, influencing the activity of adjacent neurons. nih.govnih.gov For instance, in the retina, activated Müller cells release ATP, which is then broken down by ectoenzymes into adenosine (B11128). nih.govjneurosci.org This adenosine subsequently activates A1 adenosine receptors on retinal ganglion cells, leading to their hyperpolarization and a reduction in their firing rate. nih.govjneurosci.orgnih.gov This demonstrates that glial cells can inhibit neuronal activity through an ATP-mediated mechanism. nih.govjneurosci.org
The release of ATP from glial cells can be triggered by various stimuli, including mechanical stimulation and exposure to neurotransmitters like dopamine. nih.govnih.gov This gliotransmission, mediated by ATP, is crucial for modulating synaptic activity and plasticity. frontiersin.orgexplorationpub.com Astrocytes, for example, release ATP in response to neuronal activity, which in turn can activate P2 receptors on neighboring neurons and glial cells, thereby modulating synaptic transmission. explorationpub.com
ATP in Immune Cell Function and Inflammatory Responses
Extracellular ATP (eATP) is a key signaling molecule in the immune system, acting as a "danger signal" released from stressed or dying cells. mdpi.com It plays a critical role in orchestrating both the initiation and resolution of inflammation by regulating the migration and activation of various immune cells. jst.go.jpfrontiersin.org
ATP and its breakdown products serve as "find-me" signals that attract phagocytes, such as macrophages, to sites of tissue damage or apoptosis. mdpi.comfrontiersin.org For instance, apoptotic cells release ATP through pannexin-1 channels, creating a concentration gradient that recruits monocytes and macrophages to clear cellular debris. mdpi.comfrontiersin.org
Once at the site of inflammation, ATP potentiates the phagocytic capacity of macrophages. nih.gov Studies have shown that ATP released from triggered macrophages can propagate calcium signals to nearby resting cells, a process mediated by P2X4 and P2X7 receptors. nih.gov This intercellular communication enhances the efficiency of phagocytosis of pathogens and apoptotic cells. nih.gov Furthermore, ATP can stimulate dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.gov High concentrations of ATP, acting in concert with its metabolite adenosine, can upregulate the expression of major histocompatibility complex (MHC) molecules on DCs, leading to enhanced T-cell activation. nih.gov
| Immune Cell Type | Role of Extracellular ATP | Key Receptors Involved |
| Macrophages | Acts as a "find-me" signal for recruitment, potentiates phagocytosis, and triggers inflammasome activation. jst.go.jpfrontiersin.orgnih.gov | P2X4, P2X7, P2Y2. jst.go.jpnih.gov |
| Dendritic Cells (DCs) | Promotes maturation and upregulation of MHC molecules, leading to enhanced T-cell activation. nih.gov | P2X7, Adenosine receptors. nih.gov |
| Neutrophils | High concentrations of ATP can induce IL-1β production via inflammasome activation. nih.gov | P2X7. |
Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a multiprotein complex in innate immune cells that plays a central role in inflammation. nih.govfrontiersin.org The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step involves the upregulation of inflammasome components, often triggered by pathogen-associated molecular patterns like lipopolysaccharide (LPS). nih.gov The second step is triggered by danger signals, including high concentrations of eATP. nih.gov
High levels of eATP, released from damaged or infected cells, bind to the P2X7 receptor on macrophages. frontiersin.org This binding opens a non-selective cation channel, leading to a significant efflux of potassium ions (K+) from the cell. nih.govfrontiersin.org This drop in intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome. frontiersin.org The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms. nih.gov This process can also lead to a form of inflammatory cell death known as pyroptosis. nih.gov
ATP in Cardiac and Skeletal Muscle Physiology
ATP is fundamental to the physiology of both cardiac and skeletal muscle, providing the chemical energy required for the mechanical work of contraction and relaxation. lumenlearning.compressbooks.pub While both muscle types rely heavily on ATP, the specific demands and regulatory mechanisms differ based on their distinct physiological roles. physiology.org
In skeletal muscle, ATP powers the cross-bridge cycle between actin and myosin filaments, which is the molecular basis of muscle contraction. libretexts.orglibretexts.org The process begins when ATP binds to the myosin head, causing it to detach from actin. lumenlearning.com The subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) "cocks" the myosin head into a high-energy position. lumenlearning.comlibretexts.orglibretexts.org The myosin head then binds to an exposed site on the actin filament and performs a "power stroke," pulling the actin filament and causing the muscle to shorten. libretexts.org The release of ADP is followed by the binding of a new ATP molecule, which breaks the cross-bridge and allows the cycle to repeat. libretexts.orglibretexts.org Without ATP, muscles would remain in a contracted state. libretexts.orglibretexts.org
Cardiac muscle also utilizes the ATP-dependent cross-bridge cycle for contraction. nih.govpnas.org However, the heart's continuous, rhythmic beating imposes immense and unrelenting energetic demands. pnas.org Cardiac muscle has a very high mitochondrial density to meet this constant need for ATP production through aerobic respiration. physiology.orgnih.gov The energy from ATP is not only used for cross-bridge cycling but also for powering the ion pumps, such as the Na+/K+-ATPase and the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which are essential for maintaining the ion gradients necessary for excitation-contraction coupling and relaxation. nih.govpnas.org Recent research using real-time fluorescent reporters has revealed beat-to-beat fluctuations in intracellular ATP concentration in ventricular myocytes, highlighting the dynamic regulation of energy supply and demand during each cardiac cycle. pnas.org
| Feature | Skeletal Muscle | Cardiac Muscle |
| Primary Function | Locomotion, posture. physiology.org | Pumping blood. physiology.orgpnas.org |
| ATP Demand | Variable, dependent on physical activity. physiology.org | Continuous and high. pnas.org |
| Mitochondrial Content | 3-8% of muscle volume, variable. physiology.org | Very high. physiology.org |
| Contraction Control | Voluntary, initiated by motor neurons releasing acetylcholine. nih.gov | Involuntary, initiated by pacemaker cells, modulated by the autonomic nervous system. nih.gov |
| Excitation-Contraction Coupling | Direct mechanical coupling between voltage-sensitive receptors (Cav1.1) and ryanodine (B192298) receptors (RyRs). pressbooks.pub | Calcium-induced calcium release (CICR), where Ca2+ entry through Cav1.2 channels triggers Ca2+ release from the sarcoplasmic reticulum via RyRs. pressbooks.pubnih.gov |
| Role of ATP | Powers cross-bridge cycling for contraction and relaxation. lumenlearning.comlibretexts.orglibretexts.org | Fuels cross-bridge cycling, ion pumps (Na+/K+-ATPase, SERCA), and maintains cardiac output. nih.govpnas.org |
Calcium Handling and Excitation-Contraction Coupling.
Adenosine triphosphate (ATP) is indispensable for muscle contraction, powering the intricate interplay of proteins that lead to force generation and relaxation. researchgate.net A crucial aspect of this process is the precise regulation of intracellular calcium ion (Ca2+) concentrations, a function heavily reliant on ATP. The sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells, acts as a Ca2+ reservoir. The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, located in the SR membrane, actively transports Ca2+ from the cytosol back into the SR lumen. nih.govnih.gov This process is an active one, requiring the hydrolysis of ATP to move Ca2+ against its concentration gradient. nih.gov This sequestration of Ca2+ into the SR is essential for muscle relaxation, allowing the contractile proteins to detach and the muscle fiber to lengthen. cvphysiology.com
The cycle of muscle contraction, known as excitation-contraction coupling, is initiated by an electrical stimulus that triggers the release of Ca2+ from the SR. nih.gov This released Ca2+ binds to the troponin complex, leading to a conformational change that exposes myosin-binding sites on actin filaments. pnas.org The interaction between actin and myosin, which forms the basis of muscle contraction, is itself an ATP-dependent process. pnas.orgaatbio.com The myosin head binds to actin and, through the hydrolysis of ATP, undergoes a "power stroke" that pulls the actin filament, causing the sarcomere to shorten. cvphysiology.comaatbio.com Following the power stroke, a new ATP molecule must bind to the myosin head to break the actin-myosin cross-bridge, allowing the cycle to repeat or the muscle to relax. aatbio.com
Mitochondria are often strategically located near the SR, suggesting a direct link between Ca2+ release and ATP production. ahajournals.org The uptake of Ca2+ by mitochondria can stimulate enzymes involved in cellular respiration, thereby increasing the rate of ATP synthesis to meet the heightened energy demands of muscle contraction. ahajournals.org The efficiency of the SERCA pump can be influenced by local ATP regeneration systems, such as the creatine (B1669601) kinase-creatine phosphate system, which helps to maintain a high ATP/ADP ratio in the immediate vicinity of the pump, ensuring its optimal function. nih.gov The continuous cycling of Ca2+ and the associated ATP hydrolysis by SERCA pumps contribute significantly to the resting metabolic rate of muscle tissue. nih.govplos.org
ATP Turnover Rates in Muscle Activity.
The rate of ATP utilization in skeletal muscle can increase dramatically, by up to two orders of magnitude, during the transition from rest to strenuous activity. nih.gov Despite this massive increase in demand, the intracellular concentration of ATP remains relatively stable, highlighting the remarkable capacity of muscle cells to rapidly adjust their ATP synthesis pathways. nih.gov The primary immediate source of energy for muscle contraction is the hydrolysis of pre-existing ATP. nismat.org This is quickly supplemented by the breakdown of phosphocreatine (B42189), which provides a rapid means of regenerating ATP from ADP. jove.com
For sustained or intense muscle activity, ATP is primarily generated through anaerobic glycolysis and aerobic respiration. jove.com During intense isometric contractions, the total ATP turnover can reach approximately 190 mmol/kg of dry muscle. nih.gov The average rate of ATP turnover during such contractions has been measured at about 3.7 mmol per kilogram of dry muscle per second. nih.govphysiology.org This rate is not constant and can increase as intense exercise at a constant work rate continues, suggesting a decrease in mechanical efficiency. physiology.org
Several factors influence the rate of ATP turnover in muscle. One significant determinant is the muscle fiber composition. physiology.org Fast-twitch muscle fibers exhibit a higher ATP turnover rate compared to slow-twitch fibers, which correlates with their capacity for rapid, powerful contractions. physiology.org Consequently, the average ATP turnover rate is positively correlated with the percentage of fast-twitch fibers. physiology.org The ATP demand is met by a combination of anaerobic and aerobic pathways. In the initial seconds of intense exercise, anaerobic ATP production from phosphocreatine and glycolysis dominates. physiology.org As exercise continues, aerobic respiration becomes the primary source of ATP. physiology.org Studies have shown that with repeated bouts of intense exercise, there is a shift towards a greater contribution from aerobic energy production, although the total ATP turnover may not be significantly altered. physiology.org
| Parameter | Value | Source |
| Total ATP turnover (isometric contraction) | 190 +/- 7 mmol/kg dry muscle | nih.gov |
| Average ATP turnover rate (isometric contraction) | 3.7 +/- 0.2 mmol/kg dry muscle⁻¹ s⁻¹ | nih.govphysiology.org |
| Mean glycolytic rate (isometric contraction) | 0.83 +/- 0.05 mmol/kg dry muscle⁻¹ s⁻¹ | physiology.org |
| Anaerobic ATP production (initial 5s intense exercise) | 3.5 +/- 1.2 mmol ATP/kg dry wt⁻¹ s⁻¹ | physiology.org |
| Aerobic ATP production (initial 5s intense exercise) | 0.7 +/- 0.1 mmol ATP/kg dry wt⁻¹ s⁻¹ | physiology.org |
| Anaerobic ATP production (15-180s intense exercise) | 1.4 +/- 0.2 mmol ATP/kg dry wt⁻¹ s⁻¹ | physiology.org |
| Aerobic ATP production (15-180s intense exercise) | 4.7 +/- 0.4 mmol ATP/kg dry wt⁻¹ s⁻¹ | physiology.org |
ATP in Plant Physiology and Responses.
ATP in Stomatal Movement and Plant Stress Responses.
In plants, ATP plays a critical role beyond its function as an energy currency, acting as a key signaling molecule in various physiological processes, including the regulation of stomatal movements and responses to environmental stress. nih.govmdpi.com Stomata, pores on the leaf surface, control gas exchange and water transpiration. nih.gov The opening and closing of stomata are governed by changes in the turgor pressure of the surrounding guard cells. nih.gov ATP-powered proton pumps (H+-ATPases) in the guard cell plasma membrane are central to this process. nih.gov The activation of these pumps leads to the hyperpolarization of the membrane, driving the influx of potassium ions (K+) and subsequent water uptake, which increases turgor and opens the stomata. nih.govnih.gov
Extracellular ATP (eATP) has emerged as a significant signaling molecule in plants, particularly in response to stress. nih.govnih.gov When plant cells are damaged by wounding, herbivory, or pathogen attack, ATP is released into the apoplast (the space outside the cell membrane). nih.govfrontiersin.org This eATP acts as a damage-associated molecular pattern (DAMP), signaling the presence of a threat. frontiersin.orgwsu.edu Plants possess purinoceptors, such as P2K1, that recognize eATP and initiate a signaling cascade. frontiersin.orgoup.com This signaling pathway often involves an increase in cytosolic free calcium (Ca2+), the production of reactive oxygen species (ROS), and nitric oxide (NO). nih.gov These second messengers, in turn, activate downstream responses, including the expression of stress-related genes and the reinforcement of plant defenses. nih.govoup.com For instance, eATP can induce resistance against necrotrophic fungi by activating jasmonate signaling pathways. oup.com
The concentration of eATP can influence stomatal aperture. Low concentrations of eATP can promote stomatal opening, while high concentrations, often associated with stress, can induce stomatal closure to conserve water. mdpi.com This dual role highlights the complexity of eATP signaling in integrating environmental cues to regulate plant responses. The regulation of eATP levels is managed by ecto-apyrases, enzymes that hydrolyze eATP, thereby terminating the signal. mdpi.com
Unique ATP Utilization Mechanisms in Photosynthetic Organisms.
Photosynthetic organisms have evolved unique mechanisms for ATP synthesis and utilization, intricately linked to the process of photosynthesis. The primary mechanism for ATP production in these organisms is photophosphorylation, which harnesses light energy to convert ADP to ATP. byjus.comwikipedia.org This process occurs in the thylakoid membranes of chloroplasts and involves two main pathways: non-cyclic and cyclic photophosphorylation. studymind.co.uk
Non-cyclic photophosphorylation involves both Photosystem II (PSII) and Photosystem I (PSI) and produces both ATP and NADPH. studymind.co.ukcreative-proteomics.com In contrast, cyclic photophosphorylation involves only PSI. byjus.comstudymind.co.uk In this pathway, high-energy electrons from PSI are passed through an electron transport chain and eventually return to PSI, driving the synthesis of ATP without the production of NADPH. byjus.comwikipedia.org This cyclic pathway allows photosynthetic organisms to adjust the ATP/NADPH ratio to meet the specific metabolic demands of processes like the Calvin-Benson-Bassham cycle, where more ATP than NADPH may be required. creative-proteomics.com
The ATP synthase enzyme in photosynthetic organisms also exhibits unique regulatory features. portlandpress.comnih.gov In plants and cyanobacteria, the activity of ATP synthase is regulated by a redox-modulated thioredoxin system. nih.gov In the presence of light, the enzyme is active, but in the dark, it is inhibited to prevent the wasteful hydrolysis of ATP. nih.gov Structurally, the ATP synthase in photosynthetic organisms often has a larger transmembrane rotor ring compared to its counterparts in other organisms. portlandpress.comnih.gov Some photosynthetic bacteria, like Chloroflexus aurantiacus, have an even more distinct ATP synthase architecture, featuring two peripheral stalks and two proton-conducting subunits, which may allow for a more efficient translocation of protons and, consequently, ATP synthesis. pnas.org
In cyanobacteria, the photosynthetic and respiratory electron transport chains are integrated within the same membrane system. nih.gov This allows them to produce ATP through both photophosphorylation during the day and oxidative phosphorylation at night, providing a continuous supply of energy for cellular processes. nih.gov
| ATP Production Pathway | Key Features | Organisms | Source |
| Non-Cyclic Photophosphorylation | Involves PSII and PSI; produces ATP and NADPH. | Plants, Algae, Cyanobacteria | studymind.co.ukcreative-proteomics.com |
| Cyclic Photophosphorylation | Involves only PSI; produces only ATP. | Plants, Algae, Cyanobacteria, some Bacteria | byjus.comwikipedia.orgstudymind.co.uk |
| Oxidative Phosphorylation (in Cyanobacteria) | Occurs at night, using stored carbon compounds. | Cyanobacteria | nih.gov |
ATP in Microbial Metabolism and Pathogenesis.
ATP Production Strategies in Diverse Microorganisms.
Microorganisms exhibit a remarkable diversity of metabolic strategies to produce ATP, enabling them to thrive in a wide range of environments. The primary pathways for ATP synthesis in microbes are substrate-level phosphorylation, oxidative phosphorylation, and, in some cases, photophosphorylation. wikipedia.orgnih.gov
Substrate-level phosphorylation involves the direct transfer of a phosphate group from a high-energy compound to ADP, yielding ATP. cusabio.comquora.com This process occurs during glycolysis and the Krebs cycle and provides a relatively quick but less efficient source of ATP, independent of external electron acceptors. wikipedia.orgvaia.com Fermentation is a metabolic strategy employed by many microbes under anaerobic conditions, where an organic molecule serves as the final electron acceptor, and ATP is generated primarily through substrate-level phosphorylation. nih.gov
Oxidative phosphorylation is a much more efficient process that generates the majority of ATP in aerobic and some anaerobic microbes. wikipedia.org It involves an electron transport chain located in the cell membrane, where electrons are transferred from donors (like NADH) to a terminal electron acceptor (such as oxygen in aerobes). nih.gov This electron flow creates a proton motive force across the membrane, which is then used by ATP synthase to produce ATP. wikipedia.orgnih.gov Some microbes can use alternative terminal electron acceptors like nitrate (B79036), sulfate (B86663), or ferric iron in a process known as anaerobic respiration. frontiersin.org
Photophosphorylation is utilized by photosynthetic bacteria to convert light energy into chemical energy in the form of ATP. byjus.comfao.org This process can be cyclic, generating only ATP, or non-cyclic, producing both ATP and reducing power. fao.org
The choice of ATP production strategy is often dictated by environmental conditions. fiveable.me For example, some bacteria can switch between different respiratory chain components to optimize their ATP production rate based on nutrient availability. pnas.org Under conditions of excess glucose, some microbes, like E. coli and S. cerevisiae, may favor glycolysis even in the presence of oxygen, a phenomenon similar to the Warburg effect in cancer cells, because it allows for a faster rate of ATP production. pnas.org
| ATP Production Strategy | Description | Key Features |
| Substrate-Level Phosphorylation | Direct transfer of a phosphate group to ADP from a phosphorylated intermediate. | Occurs in cytoplasm and mitochondrial matrix (in eukaryotes); does not require oxygen. vaia.compearson.com |
| Oxidative Phosphorylation | ATP synthesis driven by the electrochemical gradient generated by the electron transport chain. | Occurs at the inner mitochondrial membrane (eukaryotes) or cell membrane (prokaryotes); highly efficient. vaia.compearson.com |
| Photophosphorylation | Light energy is used to create a proton gradient that drives ATP synthesis. | Occurs in photosynthetic organisms. byjus.comwikipedia.org |
| Fermentation | Incomplete oxidation of organic compounds with an organic molecule as the final electron acceptor. | Anaerobic process; ATP produced via substrate-level phosphorylation. nih.gov |
| Anaerobic Respiration | Similar to oxidative phosphorylation but uses an inorganic molecule other than oxygen as the final electron acceptor. | Less efficient than aerobic respiration. frontiersin.org |
Extracellular ATP as an Inter-Kingdom Signaling Molecule
Adenosine-5'-triphosphate (ATP), renowned as the universal intracellular energy currency, has a well-established role as an extracellular signaling molecule within multicellular organisms. mdpi.comresearchgate.net Beyond this, a growing body of research highlights its function as a phylogenetically ancient and conserved signaling molecule that facilitates communication between different biological kingdoms, including bacteria, fungi, plants, and animals. mdpi.comresearchgate.netnih.gov This inter-kingdom cross-talk, mediated by extracellular ATP (eATP), is crucial in a variety of contexts, from symbiotic relationships to pathogenic encounters. nih.govfrontiersin.org
Bacteria-Host Interactions
The dialogue between bacteria and their animal hosts is a prominent example of inter-kingdom eATP signaling. Bacteria can release ATP into their environment through various mechanisms, including passive release from lysed cells and active, growth-phase-dependent secretion via outer membrane vesicles (OMVs) or other unidentified systems. mdpi.comresearchgate.netoup.com This bacterial eATP can then be perceived by the host's immune system, modulating inflammatory responses. mdpi.comoup.com
For instance, eATP released by bacteria in the gut can influence the host's mucosal immune system. mdpi.complos.org Studies have shown that bacterial ATP can modulate follicular T helper cells in the gut's Peyer's patches, which are critical for IgA production. mdpi.com In the context of infection and sepsis, bacterial eATP can act as a significant modulator of the host's immune response. oup.comnih.gov During peritoneal sepsis, eATP carried by bacterial OMVs can worsen the septic outcome by critically altering neutrophil recruitment, impairing their migration to the infection site while elevating infiltration in remote organs like the lung. oup.com
Conversely, bacteria can also sense and respond to host-derived eATP. mdpi.com ATP is rapidly released from distressed or injured host cells, acting as a Damage-Associated Molecular Pattern (DAMP). plos.orgfrontiersin.orgmdpi.com Pathogenic bacteria may interpret this host-derived eATP "danger signal" as an environmental cue. plos.orgbiorxiv.org For example, Pseudomonas aeruginosa may use host eATP at sites of epithelial damage to identify potential locations for infection. plos.org Furthermore, some bacteria can utilize host-derived eATP to enhance their survival or to promote biofilm formation, a protective measure against host immunity. mdpi.complos.org Research has demonstrated that eATP can stimulate biofilm development in several nosocomial pathogens, including E. coli, Acinetobacter baumannii, and Staphylococcus aureus. plos.org
Plant-Microbe Interactions
Similar signaling dynamics occur between plants and microbes. Plants release ATP into the apoplast (the space outside the plasma membrane) in response to stimuli such as wounding or the presence of microbes. frontiersin.orgfrontiersin.org This eATP is recognized as a DAMP, triggering plant defense responses. frontiersin.orgfrontiersin.org For example, the perception of eATP leads to downstream signaling events, including an increase in cytosolic free calcium ([Ca²⁺]cyt), the production of reactive oxygen species (ROS), and changes in gene expression related to immunity. nih.govfrontiersin.orgnih.gov
The interaction is not one-sided. Microbial elicitors, such as chitin (B13524) from fungi, can induce eATP release from plant roots. ifremer.fr eATP signaling is also integral to symbiotic relationships. In the establishment of nitrogen-fixing root nodules in legumes, eATP and the activity of ecto-apyrases (enzymes that hydrolyze eATP) play a fundamental role in the initial signaling events between the plant and rhizobial bacteria. nih.gov
Fungal and Unicellular Organism Communication
Inter-kingdom and intra-species signaling via eATP is not limited to bacteria and their hosts. Unicellular eukaryotes like fungi also utilize this system. The pathogenic fungus Candida albicans, for instance, can secrete ATP, which then induces cell death in neighboring fungal cells, potentially as a population-regulating mechanism. nih.gov This demonstrates the ancient origins of purinergic signaling, predating the evolution of complex multicellular organisms. mdpi.comresearchgate.net
Research Findings on Inter-Kingdom eATP Signaling
The table below summarizes key research findings on the role of eATP in mediating interactions between different biological kingdoms.
| Interacting Kingdoms | Organisms Involved | Context | Key Research Finding | Citation(s) |
| Bacteria-Animal | Enterococcus gallinarum, Mouse | Gut Homeostasis | Bacterial eATP modulates host follicular T helper cells, influencing IgA production. | mdpi.com |
| Bacteria-Animal | E. coli, Mouse | Sepsis / Infection | Bacterial eATP delivered via Outer Membrane Vesicles (OMVs) impairs neutrophil recruitment to the infection site, worsening sepsis outcome. | oup.com |
| Bacteria-Animal | Pseudomonas aeruginosa, Human (epithelial cells) | Pathogenesis | Bacteria may use host-derived eATP from damaged cells as a cue to identify infection sites. | plos.org |
| Bacteria-Animal | E. coli, S. aureus, et al. | Biofilm Formation | eATP stimulates bacterial cell lysis, eDNA release, and subsequent biofilm development, potentially as a defense against host immunity. | plos.orgplos.org |
| Plant-Fungus | Arabidopsis thaliana, Fusarium verticilloides | Pathogenesis | The fungal mycotoxin Fumonisin B1 induces a depletion of eATP, which precedes plant cell death; exogenous ATP can rescue the cells. | ifremer.fr |
| Plant-Bacteria | Medicago truncatula, Rhizobia | Symbiosis | eATP signaling and its regulation by ecto-apyrases are crucial for the establishment of nitrogen-fixing root nodules. | nih.gov |
| Plant-Bacteria | Arabidopsis thaliana, Pseudomonas syringae | Plant Immunity | The presence of bacterial components (flg22) causes an accumulation of eATP in the plant apoplast, triggering defense signaling. | frontiersin.org |
| Fungus-Fungus | Candida albicans | Population Regulation | C. albicans secretes ATP, which can induce cell death in neighboring fungal cells. | nih.gov |
Dysregulation of Atp Metabolism in Pathological States Mechanistic Focus
Mitochondrial Dysfunction and ATP Deficiencies
Mitochondria, often called the "powerhouses of the cell," are central to cellular energy production, generating approximately 90% of the adenosine (B11128) triphosphate (ATP) required by the human body. stealthbt.com This is accomplished through cellular respiration, or oxidative phosphorylation (OXPHOS), a process that occurs within the inner mitochondrial membrane. merckmanuals.comnih.gov Dysfunction of these vital organelles can lead to significant ATP deficiencies, impacting tissues with high energy demands like the brain, muscles, and heart most severely. merckmanuals.comaub.edu.lbmsdmanuals.com Mitochondrial dysfunction can arise from both inherited genetic defects and acquired damage, both of which have profound consequences for cellular health and function. stealthbt.comfrontiersin.org
Inherited Mitochondrial Disorders Affecting ATP Synthase and Oxidative Phosphorylation
Inherited mitochondrial disorders are a group of clinically and genetically diverse diseases caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), both of which encode proteins essential for mitochondrial function. merckmanuals.comnih.govmdpi.com These mutations can directly impact the components of the electron transport chain and ATP synthase (also known as Complex V), leading to impaired ATP production. merckmanuals.comnih.govnih.gov
Defects in ATP synthase, the final enzyme complex in the OXPHOS pathway, are a significant cause of these disorders. mdpi.commdpi.com Mutations in mtDNA genes, such as MT-ATP6 and MT-ATP8, which encode subunits of ATP synthase, are well-characterized causes of ATP synthase deficiency. mdpi.comamegroups.orggenome.jp These mutations can lead to a range of severe, often pediatric-onset, conditions. For instance, mutations in MT-ATP6 are associated with Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) and Maternally Inherited Leigh Syndrome (MILS), conditions characterized by neurological and muscular symptoms. msdmanuals.commdpi.comoup.com
Nuclear DNA mutations in genes responsible for the assembly and function of ATP synthase also contribute to these disorders. mdpi.comgenome.jp For example, mutations in genes like ATPAF2 and TMEM70 disrupt the proper assembly of the ATP synthase complex, leading to its deficiency. genome.jpoup.com A homozygous mutation in the ATP5E gene, which encodes a subunit of ATP synthase, has been identified in a patient presenting with neonatal-onset lactic acidosis and peripheral neuropathy. oup.com
The clinical manifestations of these inherited disorders are diverse and reflect the systemic reliance on mitochondrial ATP production. aub.edu.lb Common features include muscle weakness, seizures, developmental delays, cardiomyopathy, and sensory impairments like hearing loss and vision problems. merckmanuals.comaub.edu.lblitfl.com The severity of the disease often correlates with the extent of the ATP synthesis defect. nih.gov
| Disorder | Affected Gene(s) | Inheritance | Key Clinical Features |
|---|---|---|---|
| Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) | MT-ATP6 | Maternal (mtDNA) | Peripheral neuropathy, ataxia, retinitis pigmentosa, developmental delay. msdmanuals.comamegroups.org |
| Maternally Inherited Leigh Syndrome (MILS) | MT-ATP6 | Maternal (mtDNA) | Severe neurodegenerative disorder of infancy, psychomotor regression, brainstem and basal ganglia abnormalities. amegroups.orgoup.com |
| Leber Hereditary Optic Neuropathy (LHON) | MT-ND1, MT-ND4, MT-ND4L, MT-ND6 | Maternal (mtDNA) | Bilateral, painless subacute vision loss. amegroups.org |
| Mitochondrial Encephalomyopathy, Lactic Acidosis, and Strokelike Episodes (MELAS) | MT-tRNALeu | Maternal (mtDNA) | Strokelike episodes, seizures, myopathy, lactic acidosis. msdmanuals.comnih.gov |
Acquired Mitochondrial Impairments and Consequences for ATP Production
Mitochondrial function can also be impaired by factors other than inherited mutations, leading to acquired mitochondrial dysfunction. These impairments can be caused by environmental factors, cellular stress, and the aging process itself. stealthbt.com A key contributor to acquired mitochondrial damage is oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). stealthbt.comfrontiersin.org While mitochondria are a primary source of ROS, excessive levels can damage mitochondrial components, including proteins, lipids, and mtDNA. stealthbt.comlitfl.com This damage can disrupt the electron transport chain, leading to reduced ATP synthesis and a vicious cycle of further ROS production. frontiersin.org
Systemic inflammation can also negatively impact mitochondrial function. litfl.com Inflammatory processes can lead to reduced oxygen delivery to tissues, which in turn decreases ATP production. litfl.com Furthermore, inflammatory mediators can directly inhibit mitochondrial function and damage mitochondrial components. litfl.com
The consequences of acquired mitochondrial impairments are significant and contribute to the pathology of numerous age-related and chronic diseases. frontiersin.org Reduced ATP availability can trigger cellular apoptosis (programmed cell death) if energy levels fall below a critical threshold. litfl.com In response to milder energy deficits, cells may decrease their metabolic rate to adapt to the lower ATP supply. litfl.com Over time, the accumulation of damaged mitochondria contributes to cellular senescence and the functional decline seen in aging and various diseases. stealthbt.com
ATP Homeostasis in Cancer Metabolism
The metabolism of cancer cells is fundamentally altered to support their rapid proliferation and survival. A key aspect of this metabolic reprogramming is the dysregulation of ATP homeostasis. nih.gov Cancer cells exhibit unique strategies for generating and utilizing ATP that distinguish them from normal, healthy cells.
Altered Glycolytic Dependence (Warburg Effect) and ATP Generation in Tumor Cells
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. wikipedia.orgimrpress.com Unlike normal cells, which primarily use oxidative phosphorylation to generate large amounts of ATP in the presence of oxygen, cancer cells favor glycolysis even when oxygen is plentiful. wikipedia.orgcancerquest.org This process involves the breakdown of glucose to pyruvate (B1213749), which is then predominantly converted to lactate (B86563) rather than entering the mitochondria for oxidative phosphorylation. wikipedia.orgimrpress.com
While glycolysis is a much less efficient means of ATP production compared to oxidative phosphorylation (yielding only 2 ATP molecules per glucose molecule versus approximately 36), the high rate of glucose uptake and glycolytic flux in cancer cells can still generate significant amounts of ATP to meet their energy demands. cancerquest.orgfrontiersin.orgcancerbiomed.org This metabolic shift is not necessarily due to defective mitochondria, as many cancer cells retain the capacity for oxidative phosphorylation. imrpress.comcancerbiomed.org Instead, the Warburg effect is thought to provide cancer cells with a proliferative advantage by shunting glucose metabolites into anabolic pathways for the synthesis of nucleotides, lipids, and amino acids necessary for building new cells. wikipedia.org
Several key enzymes in the glycolytic pathway are upregulated in cancer cells, contributing to the high glycolytic rate. mdpi.com These include hexokinase, phosphofructokinase, and pyruvate kinase M2 (PKM2). mdpi.com The expression and activity of these enzymes are often linked to oncogenic signaling pathways. mdpi.com
Role of Extracellular ATP in Tumor Microenvironment and Progression
In addition to intracellular ATP's role in bioenergetics, extracellular ATP (eATP) has emerged as a critical signaling molecule in the tumor microenvironment (TME). embopress.orgmdpi.com The concentration of eATP within the TME is determined by the balance between its release from various cells, including cancer cells and immune cells, and its degradation by ectonucleotidases. embopress.org
eATP can have dual effects on tumor progression, acting as either a pro-tumorigenic or anti-tumorigenic signal depending on its concentration and the context of the TME. mdpi.comresearchgate.net High concentrations of eATP can promote anti-tumor immunity by activating immune cells. researchgate.netresearchgate.net For example, eATP can stimulate dendritic cells to present tumor antigens and activate cytotoxic T lymphocytes. embopress.orgresearchgate.net
Conversely, eATP can also contribute to tumor growth and metastasis. embopress.org It can stimulate cancer cell proliferation and survival through the activation of purinergic receptors, such as P2X7R. mdpi.comresearchgate.net Furthermore, ATP released from platelets can promote tumor cell extravasation and the formation of metastatic colonies. embopress.org The degradation of eATP by ectonucleotidases like CD39 and CD73 generates adenosine, an immunosuppressive molecule that further aids tumor progression by inhibiting anti-tumor immune responses. nih.govembopress.orgmdpi.com
The complex role of eATP in the TME highlights the intricate interplay between cancer cell metabolism and the surrounding microenvironment in driving cancer progression.
ATP Imbalance in Neurodegenerative Conditions
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, are characterized by the progressive loss of neurons in specific regions of the brain. sygnaturediscovery.com A growing body of evidence points to mitochondrial dysfunction and a resulting energy imbalance as a central and unifying factor in the pathogenesis of these disorders. sygnaturediscovery.comnih.govnih.gov Neurons have a particularly high energy demand to maintain their electrochemical gradients, synaptic transmission, and other essential functions, making them highly vulnerable to deficits in ATP production. nih.govfrontiersin.org
In Alzheimer's disease, there is evidence of reduced glucose uptake and utilization in the brain, which can impair ATP production through both glycolysis and oxidative phosphorylation. nih.gov Mitochondrial dysfunction is also a prominent feature, with alterations in the electron transport chain and increased oxidative stress. nih.govmdpi.com
Parkinson's disease is strongly linked to mitochondrial dysfunction, particularly defects in Complex I of the electron transport chain. mdpi.com This impairment leads to reduced ATP synthesis and increased production of reactive oxygen species, contributing to the selective loss of dopaminergic neurons in the substantia nigra. mdpi.comfrontiersin.org The high energy requirement of these neurons makes them especially susceptible to mitochondrial insults. mdpi.com
A common consequence of ATP imbalance in neurodegenerative conditions is the impairment of cellular processes that require significant energy, such as autophagy. nih.gov Autophagy is a critical cellular housekeeping mechanism responsible for clearing damaged organelles and aggregated proteins. nih.gov Reduced ATP levels can compromise autophagic function, leading to the accumulation of toxic protein aggregates (such as amyloid-beta and tau in Alzheimer's, and α-synuclein in Parkinson's) and damaged mitochondria, further exacerbating neuronal dysfunction and cell death. nih.gov The resulting energy deficit creates a vicious cycle of mitochondrial damage, protein aggregation, and neurodegeneration. sygnaturediscovery.comnih.gov
| Disease | Key Mechanisms of ATP Imbalance | Consequences |
|---|---|---|
| Alzheimer's Disease | Reduced cerebral glucose uptake and metabolism, mitochondrial dysfunction (impaired OXPHOS, increased ROS), impaired insulin (B600854) signaling. nih.govmdpi.com | Accumulation of amyloid-beta and hyperphosphorylated tau, synaptic dysfunction, neuronal loss. nih.govnih.gov |
| Parkinson's Disease | Mitochondrial complex I deficiency, impaired mitochondrial dynamics, oxidative stress, reduced ATP production in dopaminergic neurons. mdpi.comfrontiersin.org | Loss of dopaminergic neurons, accumulation of α-synuclein (Lewy bodies), motor deficits. nih.govmdpi.com |
| Huntington's Disease | Mitochondrial dysfunction, impaired calcium homeostasis, excitotoxicity, transcriptional dysregulation of mitochondrial genes. nih.gov | Neuronal loss in the striatum and cortex, accumulation of mutant huntingtin protein, motor and cognitive decline. |
ATP Dysregulation in Ischemia-Reperfusion Injury
Ischemia-Reperfusion Injury (IRI) describes the paradoxical exacerbation of cellular damage that occurs when blood flow is restored to tissues that have been deprived of oxygen (ischemia). nih.gov The dysregulation of adenosine triphosphate (ATP) metabolism is a central driver of the pathological events in both the ischemic and reperfusion phases.
During the ischemic phase, the lack of oxygen halts mitochondrial oxidative phosphorylation, the primary pathway for ATP synthesis. frontiersin.orgspandidos-publications.com This cessation of aerobic metabolism forces cells to switch to anaerobic glycolysis, a much less efficient process that produces only a small amount of ATP and leads to the accumulation of lactic acid, causing a drop in intracellular pH. nih.gov The profound depletion of ATP has several critical consequences:
Ion Pump Failure: ATP-dependent ion pumps, such as the Na+/K+-ATPase and Ca2+-ATPase, fail. nih.govkarger.com This leads to an influx of sodium (Na+) and an overload of intracellular calcium (Ca2+), resulting in cellular swelling and the activation of calcium-dependent degradative enzymes like proteases and phospholipases. karger.comnih.gov
ATP Hydrolysis: The mitochondrial F0F1-ATP synthase reverses its function, becoming an ATPase that actively consumes the remaining ATP to pump protons out of the mitochondrial matrix. nih.gov
Metabolite Accumulation: ATP is catabolized into adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and subsequently into adenosine, inosine (B1671953), and hypoxanthine (B114508). nih.gov
Upon reperfusion, the reintroduction of oxygen to the ischemic tissue initiates a cascade of events that further exacerbates cellular injury, a process in which ATP-related metabolites play a key role.
Oxidative Stress: The accumulated hypoxanthine is metabolized by the enzyme xanthine (B1682287) oxidase in the presence of newly supplied oxygen, generating large amounts of reactive oxygen species (ROS), including superoxide (B77818) anions. nih.gov This burst of ROS damages cellular membranes, proteins, and DNA. edpsciences.org
Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of calcium overload, a burst of ROS, and the restoration of pH upon reperfusion triggers the abrupt opening of the mitochondrial permeability transition pore (mPTP). frontiersin.orgnih.gov The opening of this large, non-specific pore in the inner mitochondrial membrane dissipates the mitochondrial membrane potential, uncoupling oxidative phosphorylation and leading to a catastrophic loss of any remaining ATP synthesis capability, ultimately causing cell death through necrosis or apoptosis. nih.govmdpi.com
Mitochondrial Dynamics: Ischemia and reperfusion disrupt the balance of mitochondrial fusion and fission. An increase in mitochondrial fission is observed, leading to fragmented mitochondria that are less efficient at producing ATP and more prone to initiating apoptosis. frontiersin.orgresearchgate.netmdpi.com
Paradoxically, a rapid increase in ATP concentration upon reperfusion can also contribute to injury by causing hypercontracture of cardiomyocytes, leading to membrane disruption. nih.gov
ATP-Induced Cell Death (AICD) Mechanisms
ATP-Induced Cell Death (AICD) is a form of regulated cell death triggered by high concentrations of extracellular ATP (eATP). wjgnet.com Under physiological conditions, eATP levels are low; however, following cellular injury or stress, damaged cells release large amounts of ATP, which then acts as a "danger signal" to surrounding cells. crie.ru This process is distinct from apoptosis and necrosis, though it can manifest as either, depending on the cell type, ATP concentration, and duration of exposure. frontiersin.org
The primary mediator of AICD is the activation of purinergic receptors, a family of receptors that bind extracellular nucleotides. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in this pathway. frontiersin.orgwjgnet.comnih.gov The mechanisms of AICD are multifaceted:
P2X7R Activation and Ion Flux: Prolonged stimulation of P2X7R by high eATP concentrations leads to the opening of a non-selective membrane pore. frontiersin.orgnih.gov This causes a rapid influx of Ca2+ and Na+ into the cell and an efflux of K+. crie.rufrontiersin.org This sustained disruption of ion homeostasis is a primary trigger for cell death.
Calcium Overload: The massive and sustained increase in intracellular Ca2+ concentration activates multiple downstream death pathways. frontiersin.orgnih.gov Calcium overload can trigger mitochondrial dysfunction, activate calcium-dependent enzymes that degrade cellular components, and initiate apoptotic signaling cascades. nih.gov
Inflammasome Activation: The K+ efflux caused by P2X7R activation is a critical signal for the assembly and activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. frontiersin.orgwjgnet.com The activated inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms, promoting an inflammatory response. wjgnet.com
Mitochondrial Dysfunction: AICD is strongly linked to mitochondrial perturbation. nih.gov The influx of Ca2+ can lead to its uptake by mitochondria, contributing to the opening of the mPTP, loss of mitochondrial membrane potential, generation of ROS, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.orgnih.govwjgnet.comresearchgate.net
Induction of Apoptosis and Necrosis: Depending on the severity of the ATP stimulus, AICD can proceed via apoptotic or necrotic pathways. Lower or transient ATP exposure may favor apoptosis, characterized by the activation of caspases (such as caspase-3 and caspase-7) and DNA fragmentation. wjgnet.comresearchgate.net Higher, sustained ATP concentrations often lead to overwhelming ionic and metabolic disruption, causing the cell to swell and rupture in a necrotic fashion. wjgnet.comphysiology.orgphysiology.org
Evolutionary Perspectives on Adenosine Triphosphate
Prebiotic Chemistry and Hypotheses for the Origins of ATP
The universal role of Adenosine-Triphosphate (ATP) as the primary energy currency in all known forms of life suggests its origins are deeply rooted in early biochemical evolution. plos.orgnih.gov However, the synthesis of the purine (B94841) base in ATP itself requires six ATP-dependent steps, presenting a classic "chicken-and-egg" problem. biorxiv.org This autocatalytic requirement implies that a simpler, prebiotic equivalent of ATP must have existed to drive protometabolism before the complex enzymatic synthesis of ATP was possible. plos.orgbiorxiv.org
Several hypotheses have been proposed to explain the abiotic origin of ATP and its components. The formation of the fundamental building blocks—ribose, adenine (B156593), and phosphate (B84403) groups—has been extensively studied. nih.gov A plausible scenario for prebiotic ATP synthesis centers around volcanic activity, which could have generated hydrocarbons, carbon monoxide, and carbon dioxide. nih.gov This environment, combined with lightning, would be conducive to producing hydrogen cyanide and formaldehyde, the precursors for nucleobases and ribose, respectively. nih.gov Polyphosphates, particularly trimetaphosphate, released during milder volcanic events, could have facilitated the necessary phosphorylation reactions. nih.gov
A leading hypothesis for a prebiotic ATP-generating pathway involves acetyl phosphate (AcP). plos.orgucl.ac.uksciencedaily.com AcP is a simple two-carbon compound that bridges thioester and phosphate metabolism and is still used as a metabolic intermediate in modern bacteria and archaea. plos.orgucl.ac.uknih.gov Research has demonstrated that AcP can phosphorylate adenosine (B11128) diphosphate (B83284) (ADP) to ATP in water, with a notable yield of nearly 20%, specifically in the presence of ferric iron (Fe³⁺) ions. plos.orgnih.govnih.gov This reaction is surprisingly selective; a range of other prebiotically relevant ions, minerals, and potential phosphorylating agents were tested and found to be significantly less effective. plos.orgbiorxiv.org Only carbamoyl (B1232498) phosphate showed some, albeit modest, phosphorylating activity. nih.govbiorxiv.org
Crucially, the phosphorylation by AcP is highly specific to ADP. It does not effectively phosphorylate other nucleoside diphosphates like GDP, CDP, or UDP. plos.orgnih.gov This specificity suggests that the prevalence of ATP is not a "frozen accident" but is based on fundamental chemical principles. sciencedaily.comscitechdaily.com The molecular geometry of ADP and AcP, facilitated by Fe³⁺, appears to be kinetically favored in aqueous prebiotic environments. plos.orgnih.gov This suggests ATP's role as the universal energy currency may have been established in a "monomer world" before the advent of complex polymers like RNA, DNA, and proteins. biorxiv.orgscitechdaily.com
While AcP is a strong candidate, other theories exist. The idea that inorganic polyphosphates could have served as primary energy donors before ATP was proposed decades ago. nih.gov These compounds could have been available from inorganic sources on the early Earth. nih.gov Another concept is the "thioester world," where simple thioester metabolites, catalyzed by iron-sulfur minerals, formed the basis of early metabolic networks before the evolution of ATP-based metabolism. frontiersin.org
Table 1: Prebiotic Phosphorylation of ADP
| Phosphorylating Agent | Catalyst | Substrate Specificity | Plausibility |
|---|---|---|---|
| Acetyl Phosphate (AcP) | Fe³⁺ | Highly specific for ADP plos.orgnih.gov | High: AcP is a central metabolic intermediate in extant prokaryotes. biorxiv.org The reaction is efficient in aqueous, prebiotic conditions. plos.org |
| Carbamoyl Phosphate | Fe³⁺ | Some activity, but less effective than AcP nih.govbiorxiv.org | Moderate: Shows some phosphorylating potential but is less favored than AcP. plos.org |
| Inorganic Polyphosphates | Not specified | Not specified | Moderate: Proposed as an early energy source, but mechanisms are less defined. nih.gov |
Conservation of ATP Structure and Function Across Domains of Life
The structure and function of ATP are remarkably conserved across all three domains of life: Bacteria, Archaea, and Eukarya. plos.orgnih.gov This deep conservation underscores its fundamental importance and suggests its establishment as the primary energy carrier occurred at a very early stage of evolution. plos.orgbiorxiv.org ATP is universally referred to as the "molecular unit of currency" for intracellular energy transfer, powering a vast array of cellular processes. scitechdaily.comwikipedia.orgnih.gov
Found in all known life forms, ATP's core structure—consisting of adenine, a ribose sugar, and a triphosphate group—is identical. wikipedia.orgnih.gov The energy for cellular work is primarily derived from the hydrolysis of the high-energy phosphoanhydride bond between the second and third phosphate groups, converting ATP to ADP and an inorganic phosphate (Pi). ucl.ac.uknih.gov This process is energetically favorable and releases a significant amount of energy. nih.gov
The functions of ATP are universal and essential for life:
Energy Currency: ATP fuels metabolic reactions, including anabolic processes that build larger molecules from smaller ones. savemyexams.comalliedacademies.org It powers muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgnih.govsavemyexams.com
Signal Transduction: ATP and its derivatives serve as signaling molecules, both inside and outside the cell. nih.govalliedacademies.org It acts as a substrate for kinases, a vast family of enzymes that transfer phosphate groups to regulate cellular activities. nih.gov
Genetic Material Synthesis: ATP is one of the four monomers required for the synthesis of RNA and a precursor for DNA synthesis. wikipedia.orgnih.gov
Active Transport: ATP provides the energy for active transport systems, such as the sodium-potassium pump, which are crucial for maintaining cellular ion balance and membrane potential. alliedacademies.org
The universal reliance on ATP for these core functions highlights its early and indispensable role in cellular evolution. alliedacademies.org The chemiosmotic mechanism for ATP synthesis, driven by a proton gradient across a membrane, is also a shared feature of both archaeal and bacterial cells, further indicating its ancient origins. frontiersin.org
Evolution of ATP-Synthesizing and -Utilizing Enzymes
The enzymes that synthesize and utilize ATP are as ubiquitous as ATP itself and show clear evolutionary relationships. nih.gov The F-type ATP synthase, the enzyme responsible for the bulk of ATP synthesis through oxidative and photophosphorylation, is found in every domain of life, from bacteria to eukaryotes. nih.govmdpi.com
ATP Synthase Evolution: F-type ATP synthases (also known as F₁F₀-ATPases) are molecular motors composed of two main parts: the membrane-embedded F₀ component that acts as a proton channel, and the cytoplasmic F₁ component that contains the catalytic sites for ATP synthesis. nih.govbiologynotesonline.com The flow of protons through F₀ drives the rotation of a central stalk, which in turn induces conformational changes in F₁, catalyzing the synthesis of ATP from ADP and Pi. biologynotesonline.com
The basic structure and catalytic mechanism of ATP synthase are highly conserved. mdpi.com However, there are differences in complexity. Prokaryotic and chloroplast ATP synthases are relatively simple, while mitochondrial enzymes are more complex, with additional subunits that likely play regulatory roles. nih.govmicrobialcell.com This suggests an evolutionary trajectory from a simpler ancestral enzyme to the more complex versions seen in eukaryotes. The A₁A₀ ATP synthase found in archaea, while sharing the same fundamental rotary mechanism, shows significant divergence, particularly in the composition of its rotor, reflecting adaptations to specific, often extreme, environments. oup.comnih.gov
Evolution of ATP-Utilizing Enzymes (ATPases): A vast number of enzymes have evolved to bind ATP and harness its energy. Many of these proteins share conserved ATP-binding motifs, indicating a common evolutionary origin for this function. The genetic and functional similarity of these motifs is a prime example of molecular evolution, where proteins have co-opted existing binding sequences rather than evolving them independently. wikipedia.org
Common ATP-binding motifs include:
Walker A motif (P-loop): This is the most common conserved sequence (GxxGxGKS/T) found in a wide array of ATP-binding proteins. wikipedia.orgresearchgate.netcanada.ca It plays a crucial role in binding the phosphate groups of ATP.
Walker B motif: Another conserved sequence that is critical for the catalytic activity of many ATPases. wikipedia.org
ATP-grasp fold: This structural motif, found in enzymes like biotin (B1667282) carboxylase, creates a cleft for ATP binding. canada.ca
Adenine-binding motifs: Structural analyses have revealed common patterns for how proteins recognize the adenine base of ATP, often involving hydrogen bonds and stacking interactions. pnas.org
The existence of these shared motifs across different protein families that perform diverse functions—from transport and motility to signaling and biosynthesis—points to the early evolution and subsequent diversification of ATP-binding domains from a common ancestor. wikipedia.orgresearchgate.netpnas.org
Adaptive Strategies in ATP Metabolism in Diverse Organisms and Extremophiles
Organisms living in diverse and extreme environments have evolved a remarkable range of adaptive strategies in their ATP metabolism to survive and thrive. These adaptations often involve modifications to the core processes of ATP synthesis and utilization.
Anaerobic Organisms: In the absence of oxygen, anaerobic bacteria and archaea utilize alternative electron acceptors for respiration, such as nitrate (B79036), sulfate (B86663), or carbon dioxide. wikipedia.orgnumberanalytics.comopenstax.org This process, known as anaerobic respiration, typically generates a smaller electrochemical gradient compared to aerobic respiration, resulting in lower ATP yields. openstax.org Fermentation is another anaerobic strategy that produces ATP solely through substrate-level phosphorylation, without an electron transport chain. wikipedia.orgasknature.org Some anaerobic bacteria have developed sophisticated mechanisms to maximize energy conservation. For instance, they can use electrochemical ion gradients, often involving sodium ions (Na⁺) in addition to protons (H⁺), to drive ATP synthesis via highly adapted F₁F₀-ATP synthases. nih.gov
Extremophiles: Extremophiles, which inhabit environments with extreme temperatures, pH, or salinity, exhibit unique metabolic adaptations.
Thermophiles and Psychrophiles (Temperature): Energy metabolism in thermophiles (heat-loving) generally resembles that of mesophiles, with adenylate levels and growth rates increasing with temperature. nih.gov In contrast, psychrophiles (cold-loving) show a different strategy; they exhibit elevated adenylate levels at low temperatures, which may be a compensatory mechanism to maintain biochemical processes in the cold. nih.gov They also show dramatic increases in ATP levels upon cold shock. nih.gov
Alkaliphiles and Acidophiles (pH): Alkaliphiles, which live in high pH environments, maintain a lower internal pH. mbl.or.kr They often use sodium ion (Na⁺) gradients, in addition to proton gradients, to power ATP synthesis. mbl.or.krnih.gov Acidophiles face the challenge of a large proton influx. One adaptive benefit is a ready supply of protons to drive ATP synthesis via the electron transport chain. nih.gov
Xerophiles (Dryness): Organisms in arid environments (xerophiles) have strategies to cope with desiccation. These include shifting to alternative carbon sources like fatty acids, which can generate higher ATP yields, allowing them to preserve energy during periods of water scarcity. mbl.or.kr
Advanced Research Methodologies and Future Directions in Atp Studies
Advanced Imaging Techniques for ATP Visualization and Quantification
Visualizing and quantifying ATP in living cells and tissues is crucial for understanding cellular energy metabolism. nih.gov A variety of advanced imaging techniques have been developed to meet this need, each with its own advantages and applications.
Fluorescent Biosensors: Genetically encoded fluorescent biosensors have emerged as powerful tools for monitoring ATP dynamics in real-time. nih.gov These sensors are typically composed of an ATP-binding protein domain fused to fluorescent proteins. One notable example is the "ATeam" series of biosensors, which utilize the ε subunit of the bacterial F_oF_1-ATP synthase sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). pnas.org Upon binding to ATP, a conformational change in the ε subunit alters the efficiency of Förster resonance energy transfer (FRET) between CFP and YFP, leading to a ratiometric change in fluorescence that can be used to quantify ATP concentrations. pnas.org These sensors have been engineered to have a range of affinities for ATP, making them suitable for measuring ATP levels in different cellular compartments. pnas.org
Another approach involves the use of fluorescent reagentless biosensors. acs.orgplos.org For instance, a biosensor based on malonyl-coenzyme A synthetase has been developed where the protein is covalently labeled with a fluorescent dye. acs.orgplos.org ATP binding induces a conformational change that results in a significant increase in fluorescence intensity, allowing for the sensitive and selective measurement of ATP. acs.orgplos.org Furthermore, fluorescence lifetime imaging microscopy (FLIM) biosensors offer a quantitative imaging method that is less susceptible to artifacts like probe concentration and photobleaching. nih.gov
Bioluminescence Assays: Bioluminescence-based assays are another widely used method for ATP quantification, prized for their high sensitivity and simplicity. promega.ca These assays typically utilize the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light. promega.casigmaaldrich.combmglabtech.com The intensity of the emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent. promega.casigmaaldrich.com This method is often used in a lytic format, where cells are lysed to release their entire ATP content for measurement. promega.castemcell.com While powerful for quantifying total cellular ATP, traditional bioluminescence imaging has limitations in spatiotemporal resolution due to low photon flux. nih.gov However, engineered cells displaying luciferase on their plasma membrane have been used to visualize extracellular ATP in vivo. nih.gov
Recent advancements have led to the development of dual-modal nanoprobes that can simultaneously visualize ATP and other cellular components, such as reactive oxygen species (ROS), providing a more comprehensive picture of cellular processes like apoptosis. acs.org
Interactive Data Table: Comparison of Advanced ATP Imaging Techniques
| Technique | Principle | Advantages | Limitations | Key Applications |
| Fluorescent Biosensors (e.g., ATeam) | FRET between two fluorescent proteins linked by an ATP-binding domain. pnas.org | Real-time imaging in living cells, ratiometric measurement, can be targeted to specific organelles. pnas.org | Potential for phototoxicity, pH sensitivity in some sensors. nih.gov | Monitoring ATP dynamics in different cellular compartments. pnas.org |
| Reagentless Fluorescent Biosensors | Conformational change in a dye-labeled protein upon ATP binding alters fluorescence. acs.orgplos.org | High sensitivity and selectivity, rapid response. plos.org | Requires protein engineering and labeling. | Steady-state ATP assays, measuring kinase activity. acs.org |
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which changes upon analyte binding. nih.gov | Quantitative, independent of probe concentration, facilitates multi-color imaging. nih.gov | Requires specialized microscopy equipment. | Simultaneous monitoring of multiple intracellular processes. nih.gov |
| Bioluminescence Assays (Luciferase-based) | ATP-dependent enzymatic reaction produces light. promega.ca | Extremely high sensitivity, simple protocol, wide dynamic range. promega.cabmglabtech.com | Typically requires cell lysis, limited spatiotemporal resolution in imaging applications. promega.canih.gov | Quantifying total cellular ATP, cell viability and cytotoxicity assays. bmglabtech.comstemcell.com |
| Hybrid-type Fluorescent Sensors | ATP-binding protein labeled with a small-molecule fluorophore. nih.gov | High sensitivity and selectivity, suitable for in vivo imaging. nih.gov | May require microinjection or specific delivery methods. | Real-time imaging of extracellular ATP in the brain. nih.gov |
Proteomics and Metabolomics Approaches to Identify and Characterize ATP-Binding Proteins and Metabolic Fluxes
Understanding the full scope of ATP's influence requires identifying the proteins that interact with it and mapping the metabolic pathways it fuels. Proteomics and metabolomics have become indispensable tools for these investigations.
Proteomics: A key goal in proteomics is the identification of the "ATP-binding proteome" or "purinome." endocrine.org One common method involves affinity chromatography using ATP-Sepharose to capture proteins that bind to ATP. endocrine.org The captured proteins can then be eluted and identified using mass spectrometry. endocrine.org This approach can provide insights into changes in protein expression and post-translational modifications of ATP-binding proteins in response to various stimuli. endocrine.org
Another innovative technique is energetics-based target identification, which leverages the fact that ligand binding often stabilizes a protein's conformation. nih.govscispace.com In this method, a proteome is subjected to conditions that induce unfolding (e.g., urea), and the susceptibility of proteins to proteolysis is measured in the presence and absence of ATP or its analogs. nih.govscispace.com Proteins that are stabilized by ATP are less susceptible to digestion and can be identified by mass spectrometry. nih.govscispace.com This approach has the advantage of not requiring any modification of the ATP molecule. scispace.com Thermal proteome profiling is a similar energetics-based method that has been successfully used to identify ATP-binding proteins. dicp.ac.cn
Metabolomics and Fluxomics: Metabolomics aims to comprehensively analyze the complete set of metabolites in a biological sample, providing a snapshot of the cell's metabolic state. creative-proteomics.com By comparing the metabolomes of cells under different conditions, researchers can infer the activity of metabolic pathways. creative-proteomics.com
Fluxomics takes this a step further by measuring the rates, or fluxes, of metabolic pathways. researchgate.net A common technique is ¹³C-metabolic flux analysis, where cells are fed with ¹³C-labeled substrates. The incorporation of the ¹³C label into various metabolites is then tracked using mass spectrometry or NMR. researchgate.net This data, combined with stoichiometric models of metabolic networks, allows for the calculation of intracellular metabolic fluxes, providing a dynamic view of how ATP is produced and consumed. researchgate.net Integrating metabolomics and proteomics data with genome-scale metabolic network models offers a powerful systems-level understanding of metabolic regulation. frontiersin.org
Genetic Engineering and CRISPR/Cas9 Applications in Manipulating ATP Metabolism Pathways
The ability to precisely manipulate the genes involved in ATP metabolism is crucial for dissecting their roles and for metabolic engineering applications. The advent of CRISPR/Cas9 technology has revolutionized this field.
CRISPR/Cas9 and its variants provide a versatile toolkit for editing, silencing, or activating genes with high precision. osti.govmdpi.com In the context of ATP metabolism, these tools can be used to:
Knock out genes: To study the effect of a specific enzyme's absence on ATP production and cellular function. For example, CRISPR has been used to disrupt genes in the TCA cycle to enhance the production of valuable chemicals. mdpi.com
Modulate gene expression: A catalytically "dead" version of Cas9 (dCas9) can be guided to a gene's promoter to block its transcription (CRISPR interference or CRISPRi) or, when fused to an activation domain, to enhance its expression (CRISPR activation or CRISPRa). mdpi.com This allows for the fine-tuning of metabolic pathways by simultaneously repressing or activating multiple genes. mdpi.com
Introduce specific mutations: To study the effect of a particular mutation on an enzyme's function and its impact on ATP metabolism.
These genetic engineering approaches have been instrumental in metabolic engineering efforts aimed at optimizing the production of biofuels and other biochemicals by redirecting metabolic fluxes. mdpi.comthepab.org Furthermore, modulating cellular energy metabolism through these techniques has been shown to potentially improve the efficiency of genome editing itself, as processes like homology-directed repair are ATP-dependent. researchgate.net
Computational Modeling and Simulation of ATP Dynamics and Energy Networks
Computational modeling and simulation provide a powerful framework for integrating experimental data and testing hypotheses about the complex dynamics of ATP and cellular energy networks. These models can range from detailed simulations of single enzymes to large-scale models of entire metabolic networks.
At the molecular level, quantum mechanics/molecular mechanics (QM/MM) simulations combined with enhanced sampling techniques like metadynamics can be used to study the intricate details of ATP hydrolysis by enzymes such as F1-ATPase. acs.org These simulations provide insights into the reaction mechanism and the energetic landscape of this fundamental process. acs.org Molecular dynamics simulations have also been employed to model the mechanochemical energy transfer in ATP synthase, revealing how the rotation of the γ-stalk drives ATP synthesis and release. mpg.de
At the systems level, computational models can link ATP synthesis in mitochondria with its utilization throughout the cell. plos.org These models can incorporate data from various "-omics" platforms to simulate metabolic fluxes and predict how the system will respond to perturbations, such as changes in workload or nutrient availability. plos.org Such integrated models have been successful in reproducing experimental observations of cardiac energy metabolism under different physiological conditions. plos.org Furthermore, computational modeling has been essential in exploring the bioenergetic consequences of novel mechanisms, such as the proposed role of potassium ions in driving ATP synthesis. nih.gov
Emerging Roles of ATP and Adenosine (B11128) Metabolites in Systems Biology and Multi-Omics Integration
The integration of multiple "-omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) is a cornerstone of systems biology, providing a holistic view of biological processes. nih.govbioscipublisher.com As the direct output of enzymatic reactions and a key regulator of many cellular processes, the metabolome, with ATP and its derivatives at its core, plays a crucial role in bridging the gap between genotype and phenotype. nih.govmdpi.com
Emerging research highlights the importance of integrating metabolomics data with other omics layers to understand complex diseases. For example, in the context of ischemic stroke, multi-omics analysis has revealed how nucleotide metabolism, including ATP and adenosine levels, is intertwined with the immune response, offering potential new therapeutic targets. frontiersin.org Similarly, in mitochondrial diseases, integrating various omics data has provided valuable insights into pathogenic pathways and the metabolic remodeling that occurs in response to mitochondrial stress. nih.gov
Metabolites like ATP are not just passive end-products; they are active regulators of gene expression and protein function. mdpi.com Therefore, a "bottom-up" approach, starting with changes in the metabolome to guide investigations into upstream regulatory networks, is becoming an increasingly powerful strategy in systems biology. nih.gov
Unresolved Questions and New Frontiers in ATP Research
Despite decades of intensive research, many fundamental questions about ATP remain. The ongoing development of advanced research methodologies is opening up new frontiers for exploration.
Unresolved Questions:
Subcellular ATP compartmentalization and microdomains: How are ATP concentrations precisely regulated in specific subcellular locations to meet local energy demands? Are there distinct ATP microdomains with specialized functions, and how are they maintained? While imaging techniques have begun to address this, a high-resolution, dynamic understanding is still lacking. pnas.orgmdpi.com
The complete ATP interactome: While many ATP-binding proteins are known, a comprehensive and condition-specific map of the ATP interactome is still incomplete. Identifying all the "off-target" interactions of ATP is crucial for a full understanding of its signaling roles. nih.govdicp.ac.cn
Mechanism of ATP transport into organelles: The precise mechanisms by which ATP is transported into the lumen of organelles like the endoplasmic reticulum and Golgi apparatus are only beginning to be unraveled. bioengineer.org The recent identification of SLC35B1 as an ER ATP transporter is a major step forward, but the transport mechanisms for other organelles remain an active area of investigation. bioengineer.org
Coupling of ATP hydrolysis to mechanical work: The exact molecular mechanism by which the chemical energy of ATP hydrolysis is converted into mechanical work in motor proteins and other molecular machines is still a subject of intense study and debate. frontiersin.org
Role of ATP in disease pathology: The precise role of ATP dysregulation in the initiation and progression of many diseases, including neurodegenerative disorders and cancer, is still being elucidated. For instance, the interplay between ATP levels, protein aggregation (like α-synuclein in Parkinson's disease), and cellular stress responses is a key area of ongoing research. nih.gov
New Frontiers:
In vivo imaging in whole organisms: Pushing the boundaries of imaging technologies to visualize and quantify ATP dynamics in real-time within living organisms will provide unprecedented insights into physiology and disease. nih.gov
Single-cell multi-omics: Applying integrated multi-omics approaches at the single-cell level will allow researchers to dissect the heterogeneity of metabolic states within a population of cells and understand how this contributes to tissue function and disease.
Therapeutic targeting of ATP metabolism: A deeper understanding of the role of ATP in disease is paving the way for new therapeutic strategies that target specific aspects of ATP metabolism or signaling pathways. bioengineer.org
Synthetic biology and ATP-driven systems: Designing and building novel biological systems and machines that are powered by ATP is an exciting frontier in synthetic biology, with potential applications in nanotechnology and medicine.
The continued development and application of these advanced research methodologies promise to further unravel the complexities of ATP, solidifying its central position in our understanding of life.
Q & A
Q. What methodological approaches are recommended for quantifying ATP levels in specific cellular compartments, such as mitochondria?
Fluorescent probes and genetically encoded indicators (e.g., FRET-based sensors) enable spatially resolved ATP measurements. For mitochondrial ATP, rhodamine-based probes with organelle-targeting moieties (e.g., triphenylphosphonium) are used due to their membrane potential-driven accumulation . Validation requires correlative assays like HPLC or luciferase-based bioluminescence to confirm probe specificity .
Q. How can ATP production rates be experimentally linked to cellular respiration in heterogeneous cell populations?
Use biochemical assays (e.g., luciferase) to quantify ATP in parallel with oxygen consumption rate (OCR) measurements via Seahorse extracellular flux analysis. Normalize ATP levels to OCR to account for metabolic heterogeneity. Discrepancies may arise from glycolytic ATP contributions, requiring inhibitors like oligomycin (ATP synthase) or 2-deoxyglucose (glycolysis) to isolate pathways .
Q. What are the limitations of ATP bioluminescence assays in assessing microbial contamination on laboratory surfaces?
ATP assays detect total organic residue, including non-viable cells, leading to false positives. Cross-validation with aerobic colony counts (ACC) is critical. Studies show ATP assays have higher failure rates (≈20%) compared to ACC (≈10%) due to residual ATP from lysed cells or organic debris .
Advanced Research Questions
Q. How can transient-state kinetic experiments resolve contradictions in ATP hydrolysis mechanisms by actomyosin complexes?
Rapid-mixing stopped-flow techniques measure pre-steady-state rates of ATP binding and hydrolysis. For actomyosin, transient dissociation rates post-ATP binding are critical. Conflicting data on hydrolysis timing (pre- vs. post-dissociation) require isotopic labeling (e.g., γ-O-ATP) and quench-flow mass spectrometry to track phosphate release kinetics .
Q. What strategies improve the fidelity of base-caged ATP in spatiotemporal studies of RNA polymerization?
Gamma-phosphate caged ATP (e.g., nitrobenzyl or coumarin derivatives) minimizes premature activation. Validate caging efficiency via UV/Vis spectrophotometry and HPLC pre-photolysis. Post-uncaging, enzymatic activity assays (e.g., RNA polymerase elongation rates) must confirm functional ATP release, as residual caging groups can inhibit enzymes .
Q. How can in vitro enzymatic cascades overcome ATP depletion in multi-step biosynthesis systems?
Co-localize ATP-regenerating enzymes (e.g., polyphosphate kinases) with ATP-dependent reactions in compartmentalized systems (e.g., liposomes). A study using a 3-enzyme cascade (adenosine kinase, polyphosphate kinase, and ATP-dependent ligase) achieved 85% ATP recycling efficiency, sustained by continuous polyphosphate supplementation .
Q. What analytical frameworks address variability in ATP-dependent enzymatic assays under physiological ionic conditions?
High magnesium (≥1 mM) and potassium (0.1–0.15 M) inhibit myosin ATPase, necessitating kinetic modeling to distinguish ionic effects on substrate binding vs. catalysis. Use modified Michaelis-Menten equations with actin concentration extrapolation to infinite values, isolating actin’s activation coefficient () .
Q. How do contradictory findings on ATP’s role in apoptosis regulation inform experimental design?
ATP levels inversely correlate with apoptosis (high ATP suppresses caspase activation). However, glycolytic inhibitors (e.g., 2-DG) reduce ATP but may independently trigger stress pathways. Use ATP-replenishment controls (e.g., exogenous ATP-loaded liposomes) to isolate ATP-specific effects in Bax/PTPC1 activation assays .
Methodological Considerations for Data Contradictions
Q. How should researchers validate ATP measurement discrepancies between fluorescent probes and bioluminescence assays?
Calibrate probes against luciferase-derived ATP standards in matched buffers. For mitochondrial probes, confirm membrane potential integrity (e.g., JC-1 dye) to avoid artifactual signal loss. Discrepancies >20% warrant cross-validation with P-NMR for absolute ATP quantification .
Q. What statistical approaches mitigate variability in ATP-based contamination monitoring?
Implement non-parametric sampling plans (e.g., percentile-based thresholds) to account for skewed data distributions. Longitudinal studies show ATP readings vary by ±35% on identical surfaces; use rolling median normalization and outlier exclusion (≥3σ) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
